1-Hexadecanol-d4
Beschreibung
Eigenschaften
Molekularformel |
C16H34O |
|---|---|
Molekulargewicht |
246.46 g/mol |
IUPAC-Name |
1,1,2,2-tetradeuteriohexadecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i15D2,16D2 |
InChI-Schlüssel |
BXWNKGSJHAJOGX-ONNKGWAKSA-N |
Isomerische SMILES |
[2H]C([2H])(CCCCCCCCCCCCCC)C([2H])([2H])O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of 1-Hexadecanol-d4 in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexadecanol-d4 is the deuterium-labeled analogue of 1-Hexadecanol, a 16-carbon saturated fatty alcohol commonly known as cetyl alcohol. In the landscape of modern research, particularly within the fields of lipidomics and metabolic studies, stable isotope-labeled compounds like this compound are indispensable tools. The incorporation of deuterium atoms (a stable, non-radioactive isotope of hydrogen) imparts a higher mass to the molecule without significantly altering its chemical properties. This key characteristic allows for its use as an internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic flux studies. This technical guide provides an in-depth overview of the applications of this compound, detailed experimental protocols, and relevant metabolic pathway information.
Core Applications in Research
The primary application of this compound in a research setting is as an internal standard for the precise quantification of endogenous 1-Hexadecanol and structurally related long-chain fatty alcohols in complex biological matrices. Its utility extends to:
-
Quantitative Lipidomics: In mass spectrometry (MS), the signal intensity of an analyte can be influenced by various factors, including sample preparation efficiency and matrix effects. By adding a known amount of this compound to a sample prior to analysis, the ratio of the endogenous analyte to the internal standard can be used to accurately calculate the concentration of the analyte, thereby correcting for experimental variability.
-
Metabolic Labeling and Flux Analysis: this compound can be introduced into cellular or animal models to trace the metabolic fate of 1-Hexadecanol. By tracking the incorporation of the deuterium label into downstream metabolites, researchers can elucidate metabolic pathways and quantify the rate of metabolic flux.
-
Drug Development and Pharmacokinetic Studies: In the development of drugs that may interact with lipid metabolism, this compound can be used to assess the impact of these drugs on the synthesis, degradation, and signaling pathways involving fatty alcohols.
Data Presentation: Quantitative Parameters
The following table summarizes typical quantitative parameters relevant to the use of this compound as an internal standard in a quantitative mass spectrometry assay. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
| Parameter | Representative Value | Description |
| Isotopic Purity | >98% | The percentage of the labeled compound that contains the desired number of deuterium atoms. |
| Chemical Purity | >99% | The percentage of the compound that is this compound, free from other chemical impurities. |
| Concentration of Stock Solution | 1 mg/mL | A standard concentration for preparing working solutions of the internal standard. |
| Working Concentration in Sample | 10 - 100 ng/mL | The final concentration of the internal standard spiked into the biological sample for analysis. |
| Mass-to-Charge Ratio (m/z) of [M+H]+ | 247.5 | The expected m/z of the protonated molecule of this compound in positive ion mode mass spectrometry. |
| Limit of Detection (LOD) | ~0.5 ng/mL | The lowest concentration of the analyte that can be reliably detected with a specified level of confidence. |
| Limit of Quantification (LOQ) | ~2 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linear Range | 2 - 1000 ng/mL | The concentration range over which the analytical method provides a linear response. |
| Recovery | 85 - 115% | The percentage of the analyte that is recovered during the sample preparation process. |
Experimental Protocols
Quantification of 1-Hexadecanol in Human Plasma using LC-MS/MS
This protocol describes a method for the quantitative analysis of 1-Hexadecanol in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Human plasma (K2-EDTA)
-
1-Hexadecanol (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
2. Sample Preparation (Lipid Extraction):
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol) to each sample, calibrator, and quality control sample.
-
Add 500 µL of cold MTBE and 150 µL of cold methanol.
-
Vortex for 1 minute.
-
Add 125 µL of water to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean 1.5 mL tube.
-
Dry the organic extract under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Acetonitrile in water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 80% B
-
1-8 min: Linear gradient to 100% B
-
8-10 min: Hold at 100% B
-
10.1-12 min: Return to 80% B for column re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1-Hexadecanol: Precursor ion (m/z) 243.3 -> Product ion (m/z) 225.3
-
This compound: Precursor ion (m/z) 247.5 -> Product ion (m/z) 229.5
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of 1-Hexadecanol to this compound against the concentration of the calibration standards.
-
Determine the concentration of 1-Hexadecanol in the plasma samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: A typical lipidomics workflow for the quantification of fatty alcohols.
Caption: The "Fatty Alcohol Cycle" metabolic pathway.
An In-Depth Technical Guide to the Synthesis and Purity of 1-Hexadecanol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed analysis of 1-Hexadecanol-d4, a deuterated analog of the long-chain fatty alcohol, 1-Hexadecanol. This document is intended to serve as a practical resource for researchers in various fields, including drug metabolism studies, pharmacokinetic analysis, and as a standard in mass spectrometry-based applications.
Introduction
1-Hexadecanol, commonly known as cetyl alcohol, is a 16-carbon fatty alcohol with wide applications in the pharmaceutical, cosmetic, and chemical industries. Its deuterated isotopologue, this compound, serves as an invaluable tool in scientific research. The incorporation of deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry analysis, enabling precise tracking and quantification of its non-deuterated counterpart in complex biological matrices. This guide outlines a robust methodology for the synthesis of this compound, followed by rigorous purification and comprehensive analysis to ensure high chemical and isotopic purity.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the reduction of a deuterated precursor, such as methyl palmitate-d3, with a powerful deuterated reducing agent, lithium aluminum deuteride (LiAlD₄). This method ensures the specific incorporation of deuterium atoms at the C1 position.
Synthesis Pathway
The overall synthetic scheme involves a two-step process starting from palmitic acid-d3:
-
Esterification: Palmitic acid-d3 is first converted to its methyl ester, methyl palmitate-d3, to facilitate the subsequent reduction.
-
Reduction: The methyl palmitate-d3 is then reduced using lithium aluminum deuteride (LiAlD₄) to yield this compound.
Experimental Protocol: Synthesis
Materials:
-
Palmitic acid-d3 (≥98% isotopic purity)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Lithium aluminum deuteride (LiAlD₄) (≥98% isotopic purity)
-
Diethyl ether (anhydrous)
-
Sodium sulfate (anhydrous)
-
Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
Step 1: Esterification of Palmitic Acid-d3
-
In a round-bottom flask, dissolve palmitic acid-d3 (1.0 eq) in anhydrous methanol (10 mL/g of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude methyl palmitate-d3.
Step 2: Reduction of Methyl Palmitate-d3
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., argon), suspend lithium aluminum deuteride (LiAlD₄) (1.5 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude methyl palmitate-d3 from the previous step in anhydrous diethyl ether and add it dropwise to the LiAlD₄ suspension via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlD₄ by the slow, sequential addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlD₄ in grams.
-
Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude this compound.
Purification of this compound
Purification of the crude product is crucial to remove any unreacted starting materials and byproducts. Recrystallization is an effective method for purifying long-chain fatty alcohols.
Purification Workflow
Experimental Protocol: Purification
-
Dissolve the crude this compound in a minimal amount of hot ethanol (near boiling point).
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for 30 minutes to an hour.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Purity Analysis
To ensure the suitability of this compound for its intended applications, a thorough analysis of its chemical and isotopic purity is essential. This is typically achieved using a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
| Parameter | Method | Expected Value |
| Chemical Purity | GC-MS | ≥ 98% |
| Isotopic Purity (d4) | GC-MS | ≥ 98% |
| Isotopic Distribution | GC-MS | d0-d3 ≤ 2% |
| Structure Confirmation | ¹H NMR, ¹³C NMR | Consistent with 1-Hexadecanol structure |
| Deuterium Incorporation | ²H NMR, ¹H NMR | Confirmed at C1 position |
| Yield (overall) | Gravimetric | 70-85% |
Experimental Protocols: Analysis
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing both the chemical and isotopic purity of this compound.
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in a suitable solvent such as hexane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Data Analysis:
-
Chemical Purity: Determined by integrating the peak area of this compound and comparing it to the total peak area of all components in the chromatogram.
-
Isotopic Purity: Determined by analyzing the mass spectrum of the this compound peak. The molecular ion region will show a cluster of peaks corresponding to different isotopologues (d0, d1, d2, d3, d4). The relative abundance of the m/z corresponding to the d4 species compared to the sum of all isotopologues provides the isotopic purity.
-
-
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the synthesized compound and the position of deuterium incorporation.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in deuterated chloroform (CDCl₃).
-
¹H NMR:
-
The ¹H NMR spectrum will confirm the overall structure of the hexadecanol backbone.
-
The signal corresponding to the protons on the C1 carbon (typically a triplet around 3.6 ppm) will be significantly diminished or absent, confirming deuterium incorporation at this position. The integration of the remaining proton signals relative to a known internal standard can also be used to assess chemical purity.
-
-
¹³C NMR:
-
The ¹³C NMR spectrum will show the presence of all 16 carbon atoms.
-
The signal for the C1 carbon will appear as a multiplet due to coupling with deuterium, and its intensity will be reduced.
-
-
²H NMR (Deuterium NMR):
-
A single resonance in the ²H NMR spectrum will confirm the presence of deuterium and its chemical environment, providing direct evidence of successful deuteration at the C1 position.
-
Conclusion
This technical guide provides a detailed and practical framework for the synthesis, purification, and comprehensive analysis of this compound. By following the outlined protocols, researchers can confidently produce and verify high-purity this compound for use in a wide range of scientific applications, particularly in quantitative mass spectrometry and metabolic research. The combination of a robust synthetic route with rigorous analytical characterization ensures the reliability and accuracy of experimental data generated using this valuable isotopic standard.
1-Hexadecanol-d4 as a Lipidomics Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of lipidomics, accurate and precise quantification of lipid species is paramount for elucidating their roles in complex biological processes and for the discovery of novel biomarkers and therapeutic targets. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry-based lipid analysis. This technical guide provides a comprehensive overview of 1-Hexadecanol-d4, a deuterated fatty alcohol, and its application as an internal standard for the quantification of 1-Hexadecanol and other related long-chain fatty alcohols.
Introduction to this compound
This compound is the deuterium-labeled version of 1-Hexadecanol (also known as cetyl alcohol), a 16-carbon saturated fatty alcohol.[1] The incorporation of four deuterium atoms (d4) results in a molecule that is chemically identical to its endogenous counterpart but possesses a distinct, heavier molecular weight.[1] This mass difference allows for its clear differentiation from the unlabeled analyte in mass spectrometry, a critical feature for an internal standard.[2]
The principle behind using a deuterated internal standard lies in its ability to mimic the behavior of the analyte of interest throughout the entire analytical workflow, from sample extraction and preparation to chromatographic separation and ionization in the mass spectrometer. By adding a known amount of this compound to a sample at the initial stage, any variations or losses of the target analyte during the process can be accurately corrected for by monitoring the signal of the internal standard. This normalization is crucial for achieving reliable and reproducible quantification.
Quantitative Data
For accurate quantification, precise knowledge of the mass-to-charge ratio (m/z) of both the analyte and the internal standard is essential. The following table summarizes the key quantitative properties of 1-Hexadecanol and this compound.
| Property | 1-Hexadecanol | This compound |
| Molecular Formula | C₁₆H₃₄O[3] | C₁₆H₃₀D₄O[1] |
| Molecular Weight | 242.44 g/mol [3] | 246.47 g/mol [1] |
| Exact Mass | 242.260966 Da[4] | 246.2859 g/mol |
Experimental Protocols
The successful use of this compound as an internal standard is contingent on optimized and validated experimental protocols. Below are detailed methodologies for lipid extraction and LC-MS/MS analysis, adapted for the quantification of long-chain fatty alcohols.
Lipid Extraction from Biological Samples (e.g., Plasma, Cells)
This protocol outlines a common method for the extraction of total lipids from biological matrices.
Materials:
-
Biological sample (e.g., plasma, cell pellet)
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Methanol (ice-cold)
-
Methyl-tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of the biological sample, add a pre-determined amount of the this compound internal standard solution.
-
Add 225 µL of ice-cold methanol.
-
Add 750 µL of MTBE.
-
Vortex the mixture vigorously for 10 minutes at 4°C to ensure thorough mixing and lipid extraction.
-
Add 188 µL of LC-MS grade water to induce phase separation.
-
Vortex for 1 minute and then allow the mixture to stand at room temperature for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the upper organic phase, which contains the lipids, into a clean tube.
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of isopropanol) for LC-MS/MS analysis.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section provides a general framework for the LC-MS/MS method. Specific parameters such as the column, mobile phases, and gradient may require optimization based on the instrumentation and the specific fatty alcohols being targeted. For enhanced sensitivity, derivatization of the fatty alcohols may be considered.[6][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is commonly used for lipid separations.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically employed to elute lipids of varying polarities.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min for a standard analytical column).
-
Column Temperature: Maintained at a constant temperature (e.g., 40-50°C) to ensure reproducible retention times.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for fatty alcohols.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, providing high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both 1-Hexadecanol and this compound need to be determined and optimized. The precursor ion will correspond to the protonated molecule [M+H]⁺. Fragmentation patterns for long-chain alcohols often involve the loss of water.
Visualizations
Experimental Workflow for Lipid Quantification
The following diagram illustrates the general workflow for the quantification of fatty alcohols using this compound as an internal standard.
Caption: Workflow for Fatty Alcohol Quantification.
Potential Role of Fatty Alcohols in Cellular Signaling
While fatty acids are well-established signaling molecules, fatty alcohols can also play a role in cellular processes and can be components of more complex signaling lipids like ether glycerophospholipids.[8][9] The diagram below illustrates a hypothetical signaling pathway where fatty alcohols might be involved.
Caption: Hypothetical Fatty Alcohol Signaling Pathway.
Conclusion
This compound is a valuable tool for accurate and reliable quantification of 1-Hexadecanol and other long-chain fatty alcohols in complex biological samples. Its use as an internal standard corrects for analytical variability, thereby enhancing the quality of lipidomics data. The protocols and information provided in this guide serve as a foundation for researchers to develop and validate robust quantitative methods for their specific applications in lipid research and drug development.
References
- 1. This compound | CAS#:1398065-49-0 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Hexadecanol [webbook.nist.gov]
- 4. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization LC/MS for the simultaneous determination of fatty alcohol and alcohol ethoxylate surfactants in water and wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations [frontiersin.org]
- 9. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of Deuterated Hexadecanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical and chemical properties of deuterated hexadecanol, a vital tool in various research and development applications, particularly in metabolic studies and pharmacokinetic analysis. The inclusion of deuterium, a stable isotope of hydrogen, allows for the tracking and quantification of hexadecanol and its metabolites within biological systems without altering the fundamental chemical nature of the molecule.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of different isotopic forms of hexadecanol. This data is essential for experimental design, analytical method development, and interpretation of results.
| Property | 1-Hexadecanol (Non-Deuterated) | 1-Hexadecanol-d33 | 1-Hexadecanol-d3 |
| Synonyms | Cetyl alcohol, Palmityl alcohol | Cetyl alcohol-d33, Perdeuterated hexadecanol | n-Hexadecyl-16,16,16-d3 alcohol |
| Molecular Formula | C₁₆H₃₄O | C₁₆D₃₃HO | C₁₆H₃₁D₃O |
| Molecular Weight | 242.44 g/mol [1][2][3][4][5][6] | 275.64 g/mol [7] | 245.46 g/mol [8] |
| CAS Number | 36653-82-4[2][5][6][9] | 284474-73-3[7] | 75736-52-6[8] |
| Appearance | Waxy white solid or flakes at room temperature[2][4][10] | Solid at room temperature[7] | Not specified |
| Melting Point | 48-50 °C[5][6][10] | 54-56 °C[7] | Not available |
| Boiling Point | 344 °C (at 760 mmHg)[2]; 179-181 °C (at 10 mmHg)[5][6][10] | 310.9 ± 5.0 °C (at 760 mmHg)[7] | Not available |
| Density | 0.818 g/mL (at 25 °C)[5][6][10] | 0.8 ± 0.1 g/cm³[7] | Not available |
| Flash Point | 185 °C[2] | 135.0 ± 0.0 °C[7] | Not available |
| Vapor Pressure | <0.01 mmHg (at 43 °C)[5][6] | 0.0 ± 1.5 mmHg (at 25°C)[7] | Not available |
| Solubility | Insoluble in water; soluble in alcohol, ether, benzene, and chloroform[2][10] | Not specified | Not specified |
| LogP | 7.25[2][7] | 7.25[7] | 5.46[8] |
Experimental Protocols
The determination of the physical characteristics of deuterated hexadecanol follows standard laboratory procedures for organic compounds. Below are detailed methodologies for key experiments.
1. Determination of Melting Point
-
Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this occurs over a narrow temperature range.
-
Apparatus: Capillary tube melting point apparatus, capillary tubes (sealed at one end), thermometer, and a small sample of deuterated hexadecanol.
-
Procedure:
-
A small, dry sample of deuterated hexadecanol is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (initially rapid, then slow, about 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the sample.
-
2. Determination of Boiling Point
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
-
Apparatus: A small test tube, a capillary tube (sealed at one end), a thermometer, a heating bath (e.g., oil bath), and a sample of deuterated hexadecanol.
-
Procedure:
-
A small amount of deuterated hexadecanol is placed in the small test tube.
-
A capillary tube, sealed at one end, is placed in the test tube with the open end down.
-
The test tube is attached to a thermometer and immersed in a heating bath.
-
The bath is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is continued until the bubbling is rapid and continuous.
-
The heat source is removed, and the bath is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
3. Determination of Density
-
Principle: Density is the mass of a substance per unit volume.
-
Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance, a water bath with temperature control, and a sample of deuterated hexadecanol.
-
Procedure:
-
The empty, clean, and dry pycnometer is weighed.
-
The pycnometer is filled with the molten deuterated hexadecanol (if solid at room temperature) and placed in a water bath at a specific temperature (e.g., 25 °C) to allow it to reach thermal equilibrium.
-
The pycnometer is carefully filled to the mark, ensuring no air bubbles are present, and the outside is wiped clean and dry.
-
The filled pycnometer is weighed.
-
The mass of the deuterated hexadecanol is determined by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
-
Visualization of Application
Deuterated hexadecanol is frequently used as a tracer in metabolic studies to investigate the fate of fatty alcohols in biological systems. The following diagram illustrates a simplified workflow for such an experiment.
Caption: A simplified workflow for a metabolic study using deuterated hexadecanol.
References
- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. Cetyl alcohol - Wikipedia [en.wikipedia.org]
- 3. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 1-Hexadecanol = 99 36653-82-4 [sigmaaldrich.com]
- 6. 1-ヘキサデカノール ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-Hexadecanol-d33 (cetyl alcohol-d33; cetyl alcohol-d33) | Endogenous Metabolite | 284474-73-3 | Invivochem [invivochem.com]
- 8. 1-Hexadecanol-d3 | CAS#:75736-52-6 | Chemsrc [chemsrc.com]
- 9. 1-Hexadecanol | 36653-82-4 [amp.chemicalbook.com]
- 10. 1-HEXADECANOL - Ataman Kimya [atamanchemicals.com]
The Pivotal Role of 1-Hexadecanol in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexadecanol, also known as cetyl alcohol, is a 16-carbon saturated fatty alcohol that plays a crucial, multifaceted role in cellular metabolism. While often recognized for its applications in the cosmetic and pharmaceutical industries as an emulsifier and emollient, its endogenous functions within the cell are of significant interest to researchers in lipidomics, cell biology, and drug development. This technical guide provides an in-depth exploration of the core biological roles of 1-hexadecanol, focusing on its synthesis, degradation, and integration into key metabolic and potential signaling pathways.
Biosynthesis and Degradation of 1-Hexadecanol
The cellular pool of 1-hexadecanol is tightly regulated through its synthesis from and degradation to palmitic acid (hexadecanoic acid), a common 16-carbon fatty acid.
Biosynthesis: The Fatty Acyl-CoA Reductase Pathway
1-Hexadecanol is primarily synthesized from palmitoyl-CoA, the activated form of palmitic acid, through a two-step reduction process catalyzed by fatty acyl-CoA reductase (FAR) enzymes.[1][2] In mammals, two main FAR enzymes, FAR1 and FAR2, have been identified, with FAR1 showing a preference for C16 and C18 acyl-CoAs.[3] The reaction requires NADPH as a reducing agent.[1]
dot
Degradation: Oxidation to Palmitic Acid
Conversely, 1-hexadecanol can be oxidized back to palmitic acid. This process is initiated by hexadecanol dehydrogenase, which converts 1-hexadecanol to 1-hexadecanal.[4][5] Subsequently, a fatty aldehyde dehydrogenase oxidizes 1-hexadecanal to palmitic acid.[4]
dot
Core Metabolic Functions
1-Hexadecanol serves as a critical precursor for the synthesis of two major classes of lipids: ether lipids and wax esters.
Ether Lipid Synthesis
Ether lipids, including plasmalogens, are a class of phospholipids characterized by an ether bond at the sn-1 position of the glycerol backbone. The synthesis of ether lipids is initiated in peroxisomes. The fatty alcohol, 1-hexadecanol, is a key substrate for the enzyme alkylglyceronephosphate synthase (AGPS), which catalyzes the formation of the ether bond.[6] FAR1 is considered a rate-limiting enzyme for plasmalogen synthesis due to its role in providing the necessary fatty alcohol substrate.[6]
dot
References
- 1. uniprot.org [uniprot.org]
- 2. FAR1 fatty acyl-CoA reductase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alcohol dehydrogenases in Acinetobacter sp. strain HO1-N: role in hexadecane and hexadecanol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alcohol dehydrogenases in Acinetobacter sp. strain HO1-N: role in hexadecane and hexadecanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topogenesis and Homeostasis of Fatty Acyl-CoA Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Deuterium-Labeled Compounds in Metabolic Flux Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterium-labeled compounds in metabolic flux analysis (MFA). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to design, execute, and interpret stable isotope tracing experiments using deuterium. This guide delves into the core principles of MFA, detailed experimental protocols, data analysis workflows, and the visualization of metabolic pathways.
Core Principles of Metabolic Flux Analysis with Deuterium Labeling
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing a substrate labeled with a stable isotope, such as deuterium (²H), and tracking its incorporation into downstream metabolites, researchers can elucidate the contributions of various pathways to cellular metabolism.[3][4][5] Deuterium, a non-radioactive isotope of hydrogen, offers a unique tool for these studies.[4][6]
The fundamental principle of isotope-assisted MFA lies in the analysis of mass isotopomer distributions (MIDs) of metabolites.[3][7] When a deuterium-labeled substrate is introduced, the deuterium atoms are incorporated into various metabolites through enzymatic reactions. The pattern of deuterium incorporation, or the MID, is a direct consequence of the metabolic fluxes through the network.[2] By measuring these MIDs using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, and then fitting this data to a computational model of the metabolic network, the intracellular fluxes can be quantified.[3][8]
Deuterium labeling is particularly valuable for investigating specific aspects of metabolism, such as NADPH production, and can be used in conjunction with ¹³C-labeled tracers to provide a more comprehensive picture of metabolic activity.[3]
Experimental Protocols
A successful deuterium-based MFA study relies on meticulous experimental design and execution. The following sections outline the key steps, from cell culture and labeling to sample analysis.
Cell Culture and Isotope Labeling
The initial step involves culturing cells in a medium containing the deuterium-labeled substrate. The choice of substrate depends on the metabolic pathway of interest. For example, [6,6'-²H₂]glucose is commonly used to trace glycolysis and the tricarboxylic acid (TCA) cycle.[9]
Detailed Protocol for Adherent Cell Culture Labeling:
-
Pre-culture: Grow cells to the desired confluency in standard culture medium to ensure they are in a state of metabolic steady-state.
-
Medium Exchange: Aspirate the standard medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled substrate.
-
Labeling Medium Addition: Add the experimental medium containing the deuterium-labeled substrate (e.g., glucose-free DMEM supplemented with a known concentration of [6,6'-²H₂]glucose and dialyzed fetal bovine serum).
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the isotope. The incubation time should be sufficient to approach isotopic steady-state, where the labeling of intracellular metabolites is stable.
-
Quenching and Harvesting: To halt metabolic activity, rapidly aspirate the labeling medium and quench the cells by adding an ice-cold solvent, such as 80% methanol. This step is critical to preserve the in vivo metabolic state.
-
Cell Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
Metabolite Extraction
The goal of metabolite extraction is to efficiently and reproducibly recover a broad range of metabolites from the biological sample. A commonly used method is the methanol-chloroform-water extraction, which separates polar and nonpolar metabolites.
Detailed Protocol for Metabolite Extraction:
-
Initial Homogenization: To the cell suspension in 80% methanol, add a precise volume of ice-cold water to achieve a methanol:water ratio of 2:0.8 (v/v). Vortex the mixture thoroughly.
-
Phase Separation: Add 1 part chloroform to the mixture, resulting in a final chloroform:methanol:water ratio of 1:2:0.8 (v/v/v). Vortex vigorously to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 15,000 x g) for 15 minutes at 4°C. This will separate the mixture into three phases: an upper aqueous phase (containing polar metabolites), a lower organic phase (containing nonpolar metabolites like lipids), and a central protein pellet.
-
Fraction Collection: Carefully collect the upper aqueous phase and the lower organic phase into separate tubes.
-
Drying: Dry the collected fractions using a vacuum concentrator (e.g., SpeedVac) without heat to prevent degradation of thermally labile metabolites. The dried extracts can be stored at -80°C until analysis.
Sample Preparation and Analysis
The dried metabolite extracts are reconstituted in an appropriate solvent for analysis by either mass spectrometry or NMR spectroscopy.
LC-MS Sample Preparation and Analysis:
-
Reconstitution: Reconstitute the dried aqueous extracts in a solvent compatible with the liquid chromatography (LC) system, such as a mixture of water and acetonitrile.
-
LC Separation: Inject the reconstituted sample into an LC system equipped with a column suitable for separating polar metabolites (e.g., a HILIC or reversed-phase C18 column). The mobile phase gradient will depend on the specific column and metabolites of interest.
-
MS Detection: The eluent from the LC column is introduced into a mass spectrometer. High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are preferred for their ability to accurately measure the mass-to-charge ratio (m/z) and resolve isotopologues.
-
Instrument Parameters (Example):
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for central carbon metabolites.
-
Scan Range: m/z 70-1000.
-
Resolution: 60,000 or higher.
-
Collision Energy (for MS/MS): Varies depending on the metabolite, typically in the range of 10-40 eV.
-
NMR Spectroscopy Sample Preparation and Analysis:
-
Reconstitution: Reconstitute the dried extracts in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
NMR Acquisition: Transfer the sample to an NMR tube and acquire spectra on a high-field NMR spectrometer.
-
Pulse Sequences (Example):
-
¹H NMR: Standard one-pulse experiment to quantify total metabolite concentrations.
-
²H NMR: A simple pulse-acquire sequence is often sufficient for detecting the deuterium signals of labeled metabolites.
-
Data Presentation: Quantitative Metabolic Fluxes
The following tables summarize representative quantitative data from studies using deuterium-labeled compounds to investigate metabolic fluxes, particularly in the context of cancer.
Table 1: Glycolytic Flux in a Murine Tumor Model
| Parameter | Pre-treatment | Post-treatment (48h) | P-value |
| Lactate-to-water signal ratio | 0.33 ± 0.10 | 0.089 ± 0.039 | 0.005 |
| Lactate-to-glucose signal ratio | 0.27 ± 0.12 | 0.12 ± 0.06 | 0.04 |
Data adapted from a study on a murine tumor model using [6,6'-²H₂]glucose and deuterium MRI.[8][9] The data shows a significant decrease in the lactate-to-water and lactate-to-glucose signal ratios following chemotherapy, indicating a reduction in glycolytic flux.[8][9]
Table 2: Central Carbon Metabolism Fluxes in Cancer Cells
| Metabolic Flux | UQCR11-intact cells (normalized to PDH flux of 100) | UQCR11-null cells (normalized to PDH flux of 100) |
| MTHFD2 (reductive) | High | - |
| MTHFD2 (oxidative) | - | High |
| AMT | Moderate | Low |
| ALDH4A1 | Low | Very Low |
Data conceptualized from a study on the metabolic rewiring in cancer cells using deuterium-labeled substrates.[10] This table illustrates how deuterium tracing can reveal compensatory metabolic pathways. In UQCR11-null cells with impaired electron transport, the MTHFD2 enzyme reverses its direction of flux to compensate for NAD⁺ depletion.[10]
Data Analysis and Computational Modeling
The raw data from MS or NMR analysis requires several processing steps to determine metabolic fluxes.
4.1. Mass Isotopomer Distribution (MID) Analysis:
The first step is to determine the mass isotopomer distribution (MID) for each metabolite of interest. This involves correcting the raw data for the natural abundance of stable isotopes (e.g., ¹³C). The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc., where M is the monoisotopic mass).
4.2. Computational Flux Modeling:
The corrected MIDs, along with any measured extracellular fluxes (e.g., glucose uptake and lactate secretion rates), are then used as inputs for a computational model of the metabolic network.[3] Software packages like INCA (Isotopomer Network Compartmental Analysis) are used to perform these calculations.[4][10]
The software uses an iterative process to find the set of metabolic fluxes that best explains the experimentally measured MIDs.[11] This is achieved by minimizing the difference between the measured MIDs and the MIDs predicted by the model for a given set of fluxes.[11]
Mathematical Foundation:
The core of MFA is a system of algebraic equations that describe the steady-state balance of each metabolite in the network.[1][9] For each metabolite, the sum of the fluxes that produce it must equal the sum of the fluxes that consume it.[9]
The isotopomer balance equations are more complex, as they track the flow of labeled atoms through the network. These equations relate the isotopomer distribution of a product to the isotopomer distributions of its precursor substrates and the fluxes of the reactions involved.
Mandatory Visualizations: Metabolic Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key metabolic pathways and how deuterium labeling can be used to trace metabolic fate.
Caption: Glycolysis pathway showing the flow of deuterium from labeled glucose to lactate.
Caption: TCA cycle illustrating the entry of deuterium-labeled Acetyl-CoA.
References
- 1. What is Metabolic Flux Analysis (MFA)? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. eares.org [eares.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Metabolic Flux [iwasa.biochem.utah.edu]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. academic.oup.com [academic.oup.com]
- 11. vanderbilt.edu [vanderbilt.edu]
Navigating the Matrix: A Technical Guide to 1-Hexadecanol-d4 in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of organic compounds in complex environmental matrices is a critical challenge in environmental monitoring and research. The use of isotopically labeled internal standards, such as 1-Hexadecanol-d4, coupled with mass spectrometry techniques, provides a robust solution for achieving high accuracy and precision. This technical guide delves into the core applications of this compound in environmental sample analysis, offering a comprehensive overview of its use, detailed experimental protocols, and a summary of relevant quantitative data.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
At the heart of using this compound is the principle of Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known amount of the deuterated standard (this compound) is added to a sample at the beginning of the analytical process. This "spike" acts as an internal benchmark. Since this compound is chemically identical to its non-labeled counterpart (1-Hexadecanol), it experiences the same physical and chemical losses during sample extraction, cleanup, and analysis. However, because of its different mass (due to the presence of deuterium atoms), it can be distinguished from the native analyte by a mass spectrometer. By measuring the ratio of the native analyte to the deuterated standard in the final extract, the initial concentration of the analyte in the sample can be accurately calculated, effectively compensating for any procedural losses or matrix-induced signal suppression or enhancement.
Applications in Environmental Monitoring
1-Hexadecanol is a long-chain fatty alcohol naturally present in the environment, originating from plant waxes and microbial activity. It is also used in various industrial applications, including the manufacturing of surfactants and cosmetics. Therefore, monitoring its presence and concentration in environmental compartments such as soil, sediment, and water is crucial for assessing environmental health and understanding biogeochemical cycles. This compound serves as an ideal internal standard for the quantification of 1-Hexadecanol and other long-chain fatty alcohols in these matrices.
Quantitative Data Summary
While specific quantitative performance data for methods explicitly using this compound are not abundantly available in published literature, the following table summarizes typical performance characteristics for the analysis of long-chain fatty alcohols in environmental matrices using deuterated internal standards and GC-MS. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | Soil/Sediment | Water | Typical Value/Range |
| Limit of Detection (LOD) | ✓ | ✓ | 0.1 - 10 ng/g (dry weight) or ng/L |
| Limit of Quantification (LOQ) | ✓ | ✓ | 0.5 - 50 ng/g (dry weight) or ng/L |
| Recovery | ✓ | ✓ | 70 - 120% |
| Linearity (R²) | ✓ | ✓ | > 0.99 |
| Precision (RSD) | ✓ | ✓ | < 15% |
Experimental Protocols
The following sections provide a detailed methodology for the analysis of 1-Hexadecanol in soil/sediment and water samples using this compound as an internal standard.
Protocol 1: Analysis of 1-Hexadecanol in Soil and Sediment Samples
1. Sample Preparation and Spiking:
-
Homogenize the soil or sediment sample to ensure uniformity.
-
Weigh approximately 5-10 g of the freeze-dried and sieved sample into a centrifuge tube.
-
Spike the sample with a known amount of this compound solution in a suitable solvent (e.g., methanol or hexane) to achieve a concentration within the calibration range.
2. Extraction:
-
Add 20 mL of a dichloromethane:methanol (2:1, v/v) mixture to the sample.
-
Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Centrifuge the sample at 3000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the supernatants from all three extractions.
3. Saponification and Neutral Lipid Extraction:
-
Add 10 mL of 6% (w/v) potassium hydroxide in methanol to the combined extract.
-
Reflux the mixture for 2 hours at 80°C to saponify any esters and release bound alcohols.
-
After cooling, add 10 mL of deionized water and extract the neutral lipid fraction (containing the fatty alcohols) three times with 15 mL of hexane.
-
Combine the hexane fractions and wash with deionized water until the washings are neutral.
4. Cleanup and Derivatization:
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
To improve chromatographic performance and sensitivity, derivatize the fatty alcohols to their trimethylsilyl (TMS) ethers. Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.
5. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
1-Hexadecanol-TMS: Monitor characteristic ions (e.g., m/z 73, 314).
-
This compound-TMS: Monitor characteristic ions (e.g., m/z 73, 318).
-
-
Protocol 2: Analysis of 1-Hexadecanol in Water Samples
1. Sample Collection and Spiking:
-
Collect a 1 L water sample in a pre-cleaned amber glass bottle.
-
Acidify the sample to pH < 2 with sulfuric acid to preserve the analytes.
-
Spike the sample with a known amount of this compound solution.
2. Liquid-Liquid Extraction (LLE):
-
Transfer the water sample to a 2 L separatory funnel.
-
Add 60 mL of dichloromethane and shake vigorously for 2 minutes, venting frequently.
-
Allow the layers to separate and drain the organic layer into a flask.
-
Repeat the extraction two more times with fresh portions of dichloromethane.
-
Combine the organic extracts.
3. Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
4. Derivatization and GC-MS Analysis:
-
Follow the same derivatization and GC-MS analysis steps as described in Protocol 1 (steps 4 and 5).
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the analysis of 1-Hexadecanol in environmental samples using this compound as an internal standard.
Conclusion
The use of this compound as an internal standard in isotope dilution mass spectrometry offers a highly reliable and accurate method for the quantification of 1-Hexadecanol and other long-chain fatty alcohols in complex environmental matrices. By compensating for analytical variability, this approach ensures the generation of high-quality data essential for environmental research, monitoring, and risk assessment. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists in the field.
Methodological & Application
Application Notes and Protocols for the Quantification of 1-Hexadecanol using 1-Hexadecanol-d4 as an Internal Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexadecanol, also known as cetyl alcohol, is a long-chain fatty alcohol widely utilized in the pharmaceutical, cosmetic, and food industries as an emollient, emulsifier, and thickener. Accurate and precise quantification of 1-hexadecanol in various matrices is crucial for quality control, formulation development, and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like fatty alcohols. However, due to their polarity and potential for variability during sample preparation and injection, the use of an internal standard is essential for achieving reliable quantitative results.[1][2]
This document provides a detailed application note and protocol for the quantitative analysis of 1-hexadecanol in a sample matrix using 1-Hexadecanol-d4 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry.[3][4] It co-elutes with the analyte of interest and experiences similar ionization and fragmentation, thus effectively compensating for variations in sample extraction, derivatization efficiency, and instrument response.[5] To enhance volatility and improve chromatographic peak shape, a derivatization step to form trimethylsilyl (TMS) ethers is incorporated.[6]
Experimental Workflow
The overall workflow for the quantitative analysis of 1-Hexadecanol using this compound as an internal standard is depicted in the following diagram.
Caption: Experimental workflow for the quantification of 1-Hexadecanol using this compound.
Materials and Methods
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Hexadecanol | ≥99% | Sigma-Aldrich |
| This compound | 98 atom % D | CDN Isotopes |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Derivatization Grade | Supelco |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Hexane | HPLC Grade | Fisher Scientific |
| Methanol | HPLC Grade | Fisher Scientific |
| Chloroform | HPLC Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS Grade | VWR |
| 2 mL GC Vials with Inserts | Amber Glass | Agilent Technologies |
Equipment
| Equipment |
| Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent 7890B GC with 5977A MSD) |
| Autosampler |
| Heating Block/Incubator |
| Nitrogen Evaporator |
| Vortex Mixer |
| Centrifuge |
| Analytical Balance |
| Micropipettes |
Experimental Protocols
1. Preparation of Standard Solutions
-
1-Hexadecanol Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-hexadecanol and dissolve it in 10 mL of hexane.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.
-
Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution 1:100 with hexane.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the 1-hexadecanol stock solution into clean vials to achieve final concentrations ranging from 0.5 to 100 µg/mL. Add a constant amount of the working internal standard solution (e.g., 10 µL of 10 µg/mL) to each calibration standard.
2. Sample Preparation
The following is a general protocol for a liquid sample. The extraction method may need to be optimized based on the sample matrix.
-
Pipette 1 mL of the sample into a glass centrifuge tube.
-
Add 10 µL of the 10 µg/mL this compound working internal standard solution.
-
Add 2 mL of a hexane:chloroform mixture (3:1, v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
3. Derivatization
-
To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
4. GC-MS Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature: 150°C, hold for 2 minutes. Ramp to 280°C at 10°C/min. Hold at 280°C for 10 minutes. |
| Mass Spectrometer | |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Results and Discussion
Chromatography and Mass Spectra
Under the specified GC conditions, the TMS-derivatized 1-hexadecanol and this compound are expected to elute with a slight difference in retention time due to the isotopic labeling. The mass spectra of the TMS derivatives will show characteristic fragmentation patterns.
| Compound | Expected Retention Time (min) |
| 1-Hexadecanol-TMS | ~15.5 |
| This compound-TMS | ~15.4 |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.
Selected Ion Monitoring (SIM)
For quantitative analysis, specific ions for the analyte and the internal standard are monitored to enhance sensitivity and selectivity.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 1-Hexadecanol-TMS | 314 (M+) | 299, 73 |
| This compound-TMS | 318 (M+) | 303, 73 |
The quantifier ion is used for concentration calculations, while the qualifier ions are monitored to confirm the identity of the compound.
Quantitative Data
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of 1-hexadecanol in unknown samples is then determined from this curve.
Table of Representative Quantitative Data
| Parameter | Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantitation (LOQ) | ~0.6 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 10% |
Note: These values are representative and should be determined for each specific assay and instrument.
Conclusion
This application note provides a detailed and robust protocol for the quantitative analysis of 1-hexadecanol in various samples using this compound as an internal standard with GC-MS. The use of a deuterated internal standard ensures high accuracy and precision by correcting for variations throughout the analytical process.[5] The derivatization step improves the chromatographic performance of the analyte. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of 1-hexadecanol for quality control, research, and development purposes.
References
- 1. 1-Hexadecanol, TMS derivative [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Hexadecanol, TMS derivative [webbook.nist.gov]
LC-MS/MS method development for fatty alcohol quantification
An LC-MS/MS method for the quantification of fatty alcohols has been developed and validated. This method is applicable to a variety of biological matrices and demonstrates high sensitivity and specificity.
Introduction
Fatty alcohols are aliphatic alcohols derived from fatty acids, playing significant roles in various biological processes, including membrane structure, energy storage, and cell signaling. Accurate quantification of fatty alcohols is crucial for understanding their physiological and pathological roles. This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of fatty alcohols in biological samples.
Experimental
Sample Preparation
A liquid-liquid extraction (LLE) procedure was employed for the extraction of fatty alcohols from plasma samples.
Protocol:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 1-dodecanol-d25).
-
Add 500 µL of methyl tert-butyl ether (MTBE) and 150 µL of methanol.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v) |
| Gradient | 30% to 100% B over 10 minutes, hold at 100% B for 2 minutes, |
| re-equilibrate at 30% B for 3 minutes. | |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
Table 2: MRM Transitions for Representative Fatty Alcohols
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
Application Note: 1-Hexadecanol-d4 for Absolute Quantification in Lipidomics
Introduction
In the field of lipidomics, precise and accurate quantification of lipid species is essential for understanding their roles in health and disease. Absolute quantification, which determines the exact concentration of a lipid in a sample, is critical for biomarker discovery, diagnostics, and therapeutic development. The complexity of biological matrices and the variability inherent in sample preparation and analytical instrumentation pose significant challenges to achieving reliable quantification. The use of stable isotope-labeled internal standards is the gold standard for correcting these variations. 1-Hexadecanol-d4 is a deuterated form of the 16-carbon fatty alcohol, 1-hexadecanol (cetyl alcohol). Its chemical and physical properties are nearly identical to its endogenous counterpart, allowing it to co-elute during chromatography and experience similar ionization efficiency in mass spectrometry. However, its increased mass due to the deuterium labels makes it distinguishable by the mass spectrometer. This application note provides detailed protocols and guidelines for the use of this compound as an internal standard for the absolute quantification of 1-hexadecanol and other related long-chain fatty alcohols in various biological samples.
Principle of Internal Standardization
Internal standards are compounds added to a sample in a known quantity before any sample processing steps. They are used to correct for the loss of analyte during sample extraction and for variations in instrument response. By calculating the ratio of the analyte signal to the internal standard signal, accurate and precise quantification can be achieved. Deuterated standards are considered the ideal choice because their behavior during sample preparation and analysis closely mimics that of the endogenous analyte.
Key Applications
-
Absolute Quantification of Endogenous 1-Hexadecanol: this compound is primarily used for the precise quantification of its unlabeled counterpart in biological samples such as plasma, serum, tissues, and cells.
-
Quantification of Other Long-Chain Fatty Alcohols: Due to its structural similarity, it can also be used as an internal standard for the quantification of other long-chain fatty alcohols, provided that its extraction efficiency and ionization response are validated for those analytes.
-
Monitoring of Lipid Metabolism: Accurate quantification of 1-hexadecanol can provide insights into metabolic pathways involving fatty alcohol metabolism, such as ether lipid synthesis and fatty acid reduction.
-
Quality Control in Lipidomics Workflows: The consistent recovery of this compound can be used to monitor the performance and reproducibility of lipid extraction and analytical methods.
Experimental Protocols
1. Lipid Extraction from Plasma using Methyl-tert-butyl ether (MTBE)
This protocol describes a method for the extraction of total lipids from a plasma sample.
Materials:
-
This compound internal standard solution (10 µg/mL in methanol)
-
Human plasma
-
Methanol (LC-MS grade)
-
MTBE (LC-MS grade)
-
Water (LC-MS grade)
-
Glass tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of plasma into a clean glass tube.
-
Add 20 µL of the this compound internal standard solution (10 µg/mL) to the plasma sample.
-
Add 225 µL of ice-cold methanol.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Add 750 µL of MTBE.
-
Vortex vigorously for 10 minutes at 4°C.
-
Add 188 µL of LC-MS grade water to induce phase separation.
-
Vortex for 20 seconds and let the mixture stand at room temperature for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase into a new glass tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.
2. Derivatization for GC-MS Analysis (Silylation)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty alcohols are often derivatized to increase their volatility.
Materials:
-
Dried lipid extract
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block
Procedure:
-
To the dried lipid extract, add 50 µL of pyridine.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
3. LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-20 min: 100% B
-
20.1-25 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
1-Hexadecanol: Precursor ion -> Product ion (To be determined empirically, often a neutral loss of water)
-
This compound: Precursor ion -> Product ion (To be determined empirically, corresponding to the deuterated molecule)
-
-
Source Parameters: Optimized for the specific instrument.
Data Presentation
Table 1: Example Calibration Curve for 1-Hexadecanol
| Calibrator Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.0101 |
| 5 | 76,987 | 1,523,456 | 0.0505 |
| 10 | 153,456 | 1,515,678 | 0.1012 |
| 50 | 778,987 | 1,530,987 | 0.5088 |
| 100 | 1,543,234 | 1,525,678 | 1.0115 |
| 500 | 7,890,123 | 1,540,876 | 5.1206 |
| Linearity (R²) | 0.9995 |
Table 2: Recovery and Precision Data
| QC Level | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (n=5) | Mean Recovery (%) | RSD (%) |
| Low | 15 | 14.2 ± 0.8 | 94.7 | 5.6 |
| Medium | 150 | 155.8 ± 7.1 | 103.9 | 4.6 |
| High | 400 | 391.5 ± 15.3 | 97.9 | 3.9 |
Table 3: Quantification of 1-Hexadecanol in Human Plasma Samples
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Control 1 | 254,321 | 1,520,987 | 0.1672 | 16.5 |
| Control 2 | 287,654 | 1,534,567 | 0.1875 | 18.5 |
| Patient A | 456,789 | 1,518,765 | 0.3008 | 29.7 |
| Patient B | 512,345 | 1,525,432 | 0.3359 | 33.2 |
Visualizations
Caption: Experimental workflow for absolute quantification.
Caption: Simplified metabolic pathway of fatty alcohols.
Application Notes and Protocols for Fatty Alcohol Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of fatty alcohols for analysis by chromatographic techniques. Accurate quantification of fatty alcohols is crucial in various fields, including environmental science, food chemistry, and pharmaceutical development, due to their roles as biomarkers, industrial chemicals, and components of drug delivery systems.
Introduction
Fatty alcohols are long-chain aliphatic alcohols that can be found in free form or, more commonly, as esters (waxes) or ethers. Their analysis presents challenges due to their varying polarities and the complexity of biological and environmental matrices. Effective sample preparation is therefore a critical step to ensure accurate and reproducible results. The choice of method depends on whether the goal is to analyze free fatty alcohols, total fatty alcohols (including those from esters), or specific fractions.
The primary analytical techniques for fatty alcohol analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS analysis, a derivatization step is often necessary to increase the volatility of the fatty alcohols.
Extraction of Fatty Alcohols
The initial step in fatty alcohol analysis is their extraction from the sample matrix. The two main approaches are direct solvent extraction for free fatty alcohols and saponification followed by extraction for total fatty alcohols (free and esterified).[1][2]
Liquid-Liquid Extraction (LLE) for Free Fatty Alcohols
This method is suitable for extracting free fatty alcohols and other non-polar lipids from a sample.
Protocol:
-
Sample Homogenization: Homogenize the sample (e.g., tissue, sediment, or biological fluid) as appropriate.
-
Solvent Addition: To a known amount of the homogenized sample, add a mixture of chloroform and methanol (typically in a 1:1 or 2:1 v/v ratio).[1]
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction. For cell cultures, this step can be performed for 20 minutes with the aid of silica beads to facilitate cell lysis.[3]
-
Phase Separation: Centrifuge the mixture (e.g., at 3000 x g for 10 minutes) to separate the organic and aqueous layers.[4]
-
Collection of Organic Layer: Carefully collect the lower organic layer (chloroform/methanol) containing the lipids.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., hexane or chloroform) for further analysis or derivatization.
Saponification for Total Fatty Alcohols
Saponification is a hydrolysis process that breaks ester bonds to release fatty alcohols and fatty acids.[1][2] This is necessary for the analysis of total fatty alcohols.
Protocol:
-
Sample Preparation: Place a known amount of the sample (e.g., 5 g of oil or dried sediment) into a round-bottom flask.[5]
-
Alkaline Hydrolysis: Add a solution of 6% (w/v) potassium hydroxide (KOH) in methanol.[1] For oils, a 12% (w/v) ethanolic KOH solution can also be used.[5]
-
Heating: Heat the mixture, for example, at 60°C for 1.5 hours or boil for up to 4 hours, to ensure complete saponification.[1][5]
-
Extraction of Unsaponifiables:
-
After cooling, add water to the mixture.[5]
-
Perform a liquid-liquid extraction by adding a non-polar solvent such as hexane or petroleum ether (e.g., 20-30 ml of hexane).[1][5]
-
Shake vigorously to partition the unsaponifiable matter, including free fatty alcohols, into the organic layer.[1] The fatty acids will remain as salts in the aqueous layer.
-
Repeat the extraction multiple times (e.g., four times with 50 ml of petroleum ether) to ensure complete recovery.[5]
-
-
Washing: Wash the combined organic extracts with an ethanol/water mixture (1:1 v/v) to remove impurities.[5]
-
Drying and Reconstitution: Dry the organic layer under nitrogen and reconstitute the residue in a suitable solvent for the next step.
Solid-Phase Extraction (SPE) for Cleanup and Fractionation
SPE is a powerful technique for cleaning up extracts and isolating specific lipid classes.[6][7] It offers advantages in terms of reduced solvent consumption and improved selectivity compared to LLE.[8]
Protocol for Separation of Fatty Alcohols and Fatty Acids after Saponification:
This protocol is adapted from a method for isolating fatty alcohols and fatty acids from a hydrolyzed wax-ester-rich oil.[6][7]
-
SPE Cartridge Conditioning:
-
Sample Loading: Dissolve the dried extract from the saponification step in chloroform and load it onto the conditioned SPE cartridge.[6][7]
-
Elution of Fatty Alcohols:
-
Column Re-conditioning and Elution of Fatty Acids:
-
Solvent Evaporation: Evaporate the solvents from both the fatty alcohol and fatty acid fractions under a stream of nitrogen.
-
Reconstitution: Dissolve the dried residues in a suitable solvent for derivatization and analysis.
Quantitative Data for SPE of Fatty Alcohols and Fatty Acids from Calanus Oil [6][7]
| Parameter | Value |
| Starting Material (Calanus Oil) | 322 mg |
| Yield of Fatty Alcohols | 75 mg |
| Yield of Fatty Acids | 63 mg |
Derivatization for GC-MS Analysis
Derivatization is a crucial step for the analysis of fatty alcohols by GC-MS, as it increases their volatility and improves chromatographic peak shape.[4]
Silylation to form Trimethylsilyl (TMS) Ethers
Silylation is a common derivatization technique where the active hydrogen in the hydroxyl group of the fatty alcohol is replaced by a trimethylsilyl group.[9]
Protocol:
-
Reagent Preparation: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS).[4]
-
Reaction:
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.[5]
Pentafluorobenzoyl (PFBoyl) Derivatization
This method is used for sensitive detection of fatty alcohols using GC with electron capture negative ion chemical ionization-mass spectrometry (GC/ECNICI-MS).[9]
Protocol:
-
Reaction:
-
Post-Derivatization Cleanup (Optional but Recommended):
-
Add 1 mL of deionized water and 1 mL of a solvent like methyl tert-butyl ether (MTBE) or dichloromethane (DCM) to the derivatized solution.[9]
-
Vortex to mix and centrifuge to separate the layers.
-
Transfer the organic layer to a new vial.
-
-
Drying and Reconstitution:
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in a suitable solvent like ethyl acetate for GC/MS analysis.[9]
-
Visualization of Workflows
Overall Workflow for Fatty Alcohol Analysis
Caption: General workflow for the analysis of fatty alcohols.
SPE Protocol for Fatty Alcohol and Fatty Acid Separation
Caption: Workflow for separating fatty alcohols and fatty acids using SPE.
Summary of Quantitative Data
The following table summarizes key quantitative parameters found in the literature for different fatty alcohol analysis methods.
| Method | Analyte/Matrix | Key Parameter | Value/Range | Reference |
| LC-MS | Alcohol Ethoxylates in Effluent | Limit of Quantitation (summed) | 1.7 µg/L | [1][2] |
| LC-MS | Individual Alcohol Ethoxylate Homologues | Limit of Detection | 0.1 - 22 ng/L (most 3-5 ng/L) | [1][2] |
| SPE-GC | Fatty Alcohols and Fatty Acids from Calanus Oil | Recovery from 322 mg of oil | 75 mg (Fatty Alcohols), 63 mg (Fatty Acids) | [6][7] |
| Saponification | Bound Sterols | Extraction Efficiency | >95% | [1] |
Conclusion
The selection of an appropriate sample preparation technique is paramount for the successful analysis of fatty alcohols. For the analysis of free fatty alcohols, direct solvent extraction followed by cleanup and derivatization is suitable. For total fatty alcohols, saponification is a necessary initial step to liberate them from their ester forms. Solid-phase extraction provides an effective means of cleanup and fractionation. For GC-MS analysis, derivatization, most commonly through silylation, is essential to improve the volatility and chromatographic behavior of the analytes. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals working with fatty alcohols.
References
- 1. books.rsc.org [books.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. 2.4. Fatty alcohol and fatty acid GC analysis [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. munin.uit.no [munin.uit.no]
- 8. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 9. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for 1-Hexadecanol-d4 in Fatty Acid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexadecanol, a 16-carbon saturated fatty alcohol, serves as a crucial intermediate and precursor in various metabolic pathways, most notably in its conversion to palmitic acid, a central fatty acid in cellular metabolism. The deuterium-labeled analog, 1-Hexadecanol-d4, is a powerful tool for tracing the dynamics of fatty acid metabolism. By introducing a stable isotope label, researchers can track the uptake, conversion, and incorporation of this fatty alcohol into downstream lipid species without the complexities of radioactive tracers. These application notes provide detailed protocols for utilizing this compound to study fatty acid metabolism in cell culture, including methodologies for sample preparation and analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of 1-Hexadecanol
This compound enters the cell and is sequentially oxidized to its corresponding fatty aldehyde and then to palmitic acid-d4. This conversion is catalyzed by fatty alcohol dehydrogenase (FADH) and fatty aldehyde dehydrogenase (FALDH), respectively. The resulting labeled palmitic acid can then be activated to palmitoyl-CoA-d4 and subsequently incorporated into various lipid classes, including triglycerides (TGs), phospholipids (PLs), and cholesteryl esters (CEs).
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol outlines the steps for labeling cultured mammalian cells with this compound to trace its incorporation into cellular lipids.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, 3T3-L1)
-
Complete cell culture medium
-
This compound (stock solution in ethanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell scrapers
-
Centrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the complete culture medium containing the desired final concentration of this compound. A typical starting concentration is 10-50 µM. Ensure the final concentration of the vehicle (ethanol or DMSO) is non-toxic to the cells (e.g., <0.1%).
-
Metabolic Labeling: Remove the existing culture medium and wash the cells once with PBS. Add the prepared labeling medium to the cells.
-
Time-Course Experiment: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of uptake and metabolism.
-
Cell Harvesting:
-
For adherent cells, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium.
-
Alternatively, for lipid analysis, scrape the cells in ice-cold PBS.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Cell Lysis and Storage: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with ice-cold PBS. The cell pellet can be stored at -80°C until lipid extraction.
Protocol 2: Lipid Extraction from Cultured Cells
This protocol describes a modified Bligh-Dyer method for extracting total lipids from cell pellets.
Materials:
-
Cell pellet from Protocol 1
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Resuspend Cell Pellet: Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Solvent Addition: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension. Vortex thoroughly for 1 minute.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of 0.9% NaCl solution and vortex again for 1 minute.
-
Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes at 4°C to separate the phases.
-
Collect Organic Phase: Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C.
Protocol 3: Sample Preparation and Analysis by GC-MS
This protocol is for the analysis of this compound and its conversion to palmitic acid-d4. Fatty acids and alcohols are derivatized to their more volatile trimethylsilyl (TMS) ethers.
Materials:
-
Dried lipid extract from Protocol 2
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
Reconstitute the dried lipid extract in 50 µL of pyridine.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (example):
-
Inlet temperature: 280°C
-
Oven program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 10 minutes.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (example):
-
Ion source temperature: 230°C
-
Acquisition mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for TMS-derivatized this compound (m/z specific to its fragmentation) and TMS-derivatized palmitic acid-d4 (e.g., monitoring the M-15 ion).
-
-
Protocol 4: Analysis of Labeled Lipids by LC-MS/MS
This protocol is for the analysis of the incorporation of the d4-label into different lipid classes.
Materials:
-
Dried lipid extract from Protocol 2
-
LC-MS/MS system with a C18 reversed-phase column
-
Mobile phases (e.g., A: water with 0.1% formic acid and 10 mM ammonium formate; B: acetonitrile/isopropanol (5:2) with 0.1% formic acid and 10 mM ammonium formate)
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v).
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
LC Conditions (example): Use a gradient elution to separate different lipid classes.
-
MS/MS Conditions (example):
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire MS and MS/MS spectra.
-
In positive ion mode, look for the precursor ions of phospholipids (e.g., PC as [M+H]+ or [M+Na]+) and triglycerides (e.g., as [M+NH4]+).
-
In negative ion mode, look for the precursor ions of fatty acids (e.g., [M-H]-).
-
The presence of the d4-label will result in a mass shift of +4 Da in the fatty acyl chain fragments in the MS/MS spectra, allowing for the identification of lipids containing the labeled palmitic acid.
-
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are examples of how to present the data obtained from the described protocols.
Table 1: Time-Course of this compound Conversion to Palmitic Acid-d4 in Cultured Hepatocytes
| Time (hours) | This compound (Peak Area) | Palmitic Acid-d4 (Peak Area) | % Conversion |
| 0 | 1,250,000 | Not Detected | 0% |
| 2 | 980,000 | 270,000 | 21.6% |
| 6 | 550,000 | 690,000 | 55.2% |
| 12 | 210,000 | 1,030,000 | 82.4% |
| 24 | 50,000 | 1,180,000 | 94.4% |
% Conversion is calculated based on the relative peak areas of the substrate and product.
Table 2: Incorporation of Deuterium Label from this compound into Major Lipid Classes after 24 hours
| Lipid Class | % of Total Labeled Lipids |
| Free Fatty Acids (Palmitic Acid-d4) | 15% |
| Phosphatidylcholines (PC) | 45% |
| Phosphatidylethanolamines (PE) | 20% |
| Triglycerides (TG) | 18% |
| Cholesteryl Esters (CE) | 2% |
% of Total Labeled Lipids is determined by the relative intensity of the d4-labeled species within each lipid class as measured by LC-MS/MS.
Conclusion
The use of this compound as a metabolic tracer provides a robust and sensitive method for investigating the pathways of fatty acid metabolism. The protocols detailed in these application notes offer a comprehensive workflow from cell culture to instrumental analysis, enabling researchers to quantify the dynamics of fatty alcohol conversion and its subsequent incorporation into complex lipids. This approach is highly valuable for studying lipid metabolism in various physiological and pathological contexts, including metabolic diseases and cancer, and for evaluating the effects of novel therapeutic agents on these pathways.
Application Notes and Protocols for the Derivatization of Fatty Alcohols for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of fatty alcohols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The conversion of fatty alcohols into less polar and more volatile derivatives is a critical step to improve chromatographic separation and enhance detection sensitivity. This guide focuses on three common derivatization techniques: silylation, acetylation, and trifluoroacetylation.
Introduction
Fatty alcohols are aliphatic alcohols with a chain length of four or more carbons. They are important biological molecules and are widely used in the pharmaceutical, cosmetic, and food industries. Accurate and sensitive quantification of fatty alcohols is essential for quality control, metabolic studies, and drug development.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty alcohols. However, their polar hydroxyl group leads to poor peak shapes and low volatility, making direct GC-MS analysis challenging. Derivatization is employed to replace the active hydrogen of the hydroxyl group with a nonpolar functional group, thereby increasing volatility and improving chromatographic performance.
This document outlines the principles and provides detailed protocols for three common derivatization methods:
-
Silylation: Formation of trimethylsilyl (TMS) ethers.
-
Acetylation: Formation of acetate esters.
-
Trifluoroacetylation: Formation of trifluoroacetate esters.
Derivatization Methods: Principles and Comparison
Silylation
Silylation is a widely used derivatization technique where the active hydrogen of the fatty alcohol's hydroxyl group is replaced by a trimethylsilyl (TMS) group. This is typically achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS). The resulting TMS ethers are significantly more volatile and less polar than the parent alcohols.
Reaction: R-OH + BSTFA → R-O-TMS + Byproducts
Acetylation
Acetylation involves the reaction of the hydroxyl group with an acetylating agent, such as acetic anhydride, in the presence of a catalyst like pyridine, to form an acetate ester. This method effectively reduces the polarity of the fatty alcohols.
Reaction: R-OH + Acetic Anhydride → R-O-C(O)CH₃ + Acetic Acid
Trifluoroacetylation
Trifluoroacetylation is similar to acetylation but uses a more reactive agent, trifluoroacetic anhydride (TFAA). The resulting trifluoroacetate esters are highly volatile and can be more sensitive to electron capture detection (ECD) if used. For mass spectrometry, the fluorinated derivative can provide specific fragmentation patterns. Trifluoroacetylation is particularly useful for hindered hydroxyl groups.[1]
Reaction: R-OH + TFAA → R-O-C(O)CF₃ + Trifluoroacetic Acid
Quantitative Comparison
| Parameter | Silylation (BSTFA) | Acetylation (Acetic Anhydride) | Trifluoroacetylation (TFAA) |
| Reactivity | High, versatile for many functional groups. | Moderate, effective for primary and secondary alcohols. | Very high, good for hindered alcohols.[1] |
| Derivative Stability | Moderately stable, sensitive to moisture.[2] | Generally stable. | Highly stable.[1] |
| Volatility of Derivative | High | Good | Very High[1] |
| Reaction Conditions | Mild (e.g., 60-100°C).[2] | Mild to moderate (e.g., room temp to 70°C). | Mild (often room temperature). |
| Byproducts | Volatile and generally do not interfere. | Non-volatile catalyst (pyridine) may need removal. | Volatile and easily removed. |
| Indicative LOD | Low ng/mL to pg/mL range. | ng/mL range. | Potentially lower than acetylation, especially with ECD. |
| Indicative LOQ | ng/mL range. | ng/mL range. | ng/mL range. |
| Derivatization Efficiency | Generally high (>95%). | High, often quantitative. | Very high, often quantitative.[1] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are indicative and highly dependent on the specific analyte, matrix, and instrument conditions.
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol describes the formation of trimethylsilyl (TMS) ethers of fatty alcohols using BSTFA.
Materials:
-
Fatty alcohol sample (or standard)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (optional, as catalyst and solvent)
-
Anhydrous solvent (e.g., hexane, chloroform, or dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh or pipette the fatty alcohol sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous solvent (e.g., pyridine or hexane) to dissolve the dried sample.
-
Add 100 µL of BSTFA (+1% TMCS) to the vial.[2]
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Incubate the vial at 60°C for 30 minutes in a heating block or oven.[3]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1-2 µL into the GC-MS system.
Protocol 2: Acetylation using Acetic Anhydride
This protocol details the formation of fatty alcohol acetates.
Materials:
-
Fatty alcohol sample (or standard)
-
Acetic Anhydride
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare the fatty alcohol sample in a reaction vial as described in Protocol 1.
-
Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of acetic anhydride to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Incubate the vial at 60-70°C for 30 minutes.
-
Cooling and Quenching: Cool the vial to room temperature. To remove excess acetic anhydride, a gentle stream of nitrogen can be applied to evaporate the reagents. Reconstitute the sample in a suitable solvent like dichloromethane.
-
Analysis: The sample is ready for GC-MS analysis.
Protocol 3: Trifluoroacetylation using TFAA
This protocol outlines the formation of trifluoroacetate esters of fatty alcohols.
Materials:
-
Fatty alcohol sample (or standard)
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., dichloromethane or ethyl acetate)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare the fatty alcohol sample in a reaction vial as described in Protocol 1.
-
Reagent Addition: Add 200 µL of anhydrous solvent (e.g., dichloromethane) to the vial.
-
Add 100 µL of TFAA to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Let the reaction proceed at room temperature for 30 minutes. For more sterically hindered alcohols, warming to 60°C for 15-30 minutes may be necessary.[1]
-
Solvent Removal: Evaporate the solvent and excess TFAA under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
-
Analysis: The sample is ready for injection into the GC-MS.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of derivatized fatty alcohols. These may need to be optimized for your specific application and instrument.
| Parameter | Silylated Fatty Alcohols (TMS-ethers) | Acetylated Fatty Alcohols | Trifluoroacetylated Fatty Alcohols |
| GC Column | Non-polar (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | Mid-polar (e.g., DB-17ms) or non-polar (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | Non-polar (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temp. | 280-300°C[3] | 250-280°C | 250-280°C |
| Injection Mode | Split (e.g., 10:1) or Splitless | Split (e.g., 10:1) or Splitless | Split (e.g., 10:1) or Splitless |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Helium, constant flow at 1.0-1.2 mL/min | Helium, constant flow at 1.0-1.2 mL/min |
| Oven Program | Initial 150°C, hold for 2 min, ramp at 4-10°C/min to 300°C, hold for 10-15 min.[3] | Initial 100°C, hold for 2 min, ramp at 5-10°C/min to 280°C, hold for 10 min. | Initial 80°C, hold for 2 min, ramp at 5-10°C/min to 280°C, hold for 10 min. |
| MS Transfer Line | 280°C[3] | 280°C | 280°C |
| Ion Source Temp. | 230°C[3] | 230°C | 230°C |
| Ionization Mode | Electron Impact (EI), 70 eV | Electron Impact (EI), 70 eV | Electron Impact (EI), 70 eV |
| Mass Scan Range | m/z 50-600 | m/z 50-500 | m/z 50-600 |
Visualizations
Caption: General workflow for the derivatization and GC-MS analysis of fatty alcohols.
Caption: Chemical reactions for the derivatization of fatty alcohols.
Conclusion
The choice of derivatization method for fatty alcohol analysis by GC-MS depends on the specific requirements of the analysis, including the nature of the fatty alcohols, the complexity of the sample matrix, and the desired sensitivity.
-
Silylation is a robust and versatile method suitable for a wide range of fatty alcohols.
-
Acetylation provides stable derivatives and is a well-established technique.
-
Trifluoroacetylation offers the advantage of producing highly volatile and stable derivatives, which can be beneficial for trace analysis and for sterically hindered alcohols.[1]
It is recommended to validate the chosen method for your specific application by assessing parameters such as derivatization efficiency, reproducibility, and recovery using appropriate standards and quality control samples.
References
Application Notes and Protocols for the Use of 1-Hexadecanol-d4 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1-Hexadecanol-d4, a deuterated stable isotope-labeled internal standard, in the study of drug metabolism. The focus is on its application in quantitative analysis using mass spectrometry and in understanding the metabolic pathways of long-chain fatty alcohols, which can be relevant to the metabolism of certain drugs.
Introduction
1-Hexadecanol, also known as cetyl alcohol, is a long-chain fatty alcohol. Its metabolism is of interest in drug development for several reasons. It can serve as a model substrate for studying the metabolism of lipophilic drugs and excipients. Furthermore, understanding the enzymes involved in its breakdown can provide insights into potential drug-drug interactions. This compound is the deuterated analog of 1-Hexadecanol and serves as an ideal internal standard for quantitative mass spectrometry-based assays due to its similar chemical and physical properties to the unlabeled analyte.[1] The incorporation of deuterium atoms allows for its differentiation from the endogenous 1-Hexadecanol in biological samples.
Core Applications
The primary applications of this compound in drug metabolism studies are:
-
Internal Standard for Quantitative Bioanalysis: this compound is predominantly used as a stable isotope-labeled (SIL) internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) methods.[2][3] Its use corrects for variability in sample preparation, injection volume, and matrix effects, leading to accurate and precise quantification of 1-Hexadecanol in various biological matrices such as plasma, liver microsomes, and cell lysates.[3]
-
Probing Metabolic Pathways and Enzyme Kinetics: By tracing the metabolic fate of 1-Hexadecanol, researchers can elucidate the enzymatic pathways responsible for its degradation. The use of a deuterated standard can also help in studying the kinetic isotope effect (KIE), which provides information about the rate-limiting steps in a reaction mechanism.[2][4]
Metabolic Pathways of 1-Hexadecanol
The metabolism of 1-Hexadecanol primarily involves oxidation to its corresponding carboxylic acid, palmitic acid. This process is catalyzed by a series of enzymes in different cellular compartments.
1. Oxidation to Palmitic Aldehyde:
The initial and rate-limiting step is the oxidation of the alcohol to an aldehyde, catalyzed by alcohol dehydrogenases (ADHs) in the cytosol or by cytochrome P450 (CYP) enzymes in the endoplasmic reticulum.[5][6]
-
Alcohol Dehydrogenase (ADH): Long-chain alcohols can be substrates for ADH.[1][6]
-
Cytochrome P450 (CYP) Enzymes: Members of the CYP4A and CYP4F families are known to catalyze the ω-hydroxylation of long-chain fatty acids and likely play a role in the oxidation of fatty alcohols.[7][8] Specifically, CYP4A11 and CYP4F2 are key enzymes in the liver responsible for this reaction.[8][9]
2. Oxidation to Palmitic Acid:
The resulting palmitic aldehyde is rapidly oxidized to palmitic acid by aldehyde dehydrogenases (ALDHs) .[5]
3. Further Metabolism:
Palmitic acid then enters the fatty acid metabolism pool and can undergo β-oxidation for energy production or be incorporated into complex lipids.
Below is a diagram illustrating the primary metabolic pathway of 1-Hexadecanol.
The Kinetic Isotope Effect (KIE) with this compound
The substitution of hydrogen with deuterium at the site of enzymatic attack can lead to a slower reaction rate, a phenomenon known as the kinetic isotope effect (KIE).[2][4] This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2] In cytochrome P450-mediated reactions, the cleavage of a C-H bond is often a rate-limiting step.[10] Therefore, a significant primary deuterium KIE is frequently observed in these reactions.[2][4]
By comparing the rate of metabolism of 1-Hexadecanol to that of this compound, researchers can determine if the initial oxidation step is rate-limiting. A KIE value (kH/kD) greater than 1 indicates that C-H bond cleavage is at least partially rate-determining.[10]
Experimental Protocols
Protocol 1: In Vitro Metabolism of 1-Hexadecanol using Human Liver Microsomes
This protocol describes a typical experiment to assess the metabolic stability of 1-Hexadecanol in human liver microsomes (HLM) with this compound as the internal standard.
Materials:
-
1-Hexadecanol
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 1-Hexadecanol in methanol.
-
Prepare a 1 mM stock solution of this compound in methanol.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the 1-Hexadecanol stock solution to a final concentration of 1 µM.
-
Immediately add the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the this compound internal standard (final concentration 100 nM).
-
Vortex the samples and centrifuge at 14,000 x g for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method. The specific parameters will need to be optimized for the instrument used.
-
Data Analysis:
-
Calculate the peak area ratio of 1-Hexadecanol to this compound for each time point.
-
Plot the natural logarithm of the percentage of remaining 1-Hexadecanol against time.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the slope of the linear regression.
The workflow for this protocol is depicted in the following diagram:
Protocol 2: Quantitative Analysis of 1-Hexadecanol in Plasma
This protocol provides a general method for the extraction and quantification of 1-Hexadecanol from plasma samples.
Materials:
-
Plasma samples
-
This compound (internal standard)
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma in a glass tube, add 10 µL of this compound solution (e.g., 1 µg/mL in methanol).
-
Add 1.5 mL of MTBE.
-
Vortex for 1 minute.
-
Add 500 µL of methanol.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.
-
-
Extraction:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Data Presentation
Quantitative data from these experiments should be summarized in clear and structured tables.
Table 1: Example LC-MS/MS Parameters for 1-Hexadecanol and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Hexadecanol | 225.3 [M-H2O+H]+ | 83.1 | 15 |
| This compound | 229.3 [M-H2O+H]+ | 83.1 | 15 |
Note: These are example parameters and must be optimized for the specific instrument and conditions used.
Table 2: Example Data from an In Vitro Metabolism Study
| Time (min) | 1-Hexadecanol Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Conclusion
This compound is an invaluable tool for researchers in drug metabolism. Its use as an internal standard ensures the accuracy and precision of quantitative assays for 1-Hexadecanol. Furthermore, it can be employed to investigate the kinetics and mechanisms of fatty alcohol metabolism, providing insights that are relevant to the broader field of drug development. The protocols provided here serve as a starting point for designing and conducting robust in vitro and bioanalytical studies.
References
- 1. Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alcohol dehydrogenases in Acinetobacter sp. strain HO1-N: role in hexadecane and hexadecanol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between kinetics of liver alcohol dehydrogenase and alcohol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP4A11 is involved in the development of nonalcoholic fatty liver disease via ROS-induced lipid peroxidation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PharmGKB summary: very important pharmacogene information for CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of CYP4A11 as the major lauric acid omega-hydroxylase in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Lipids in Plasma Using 1-Hexadecanol-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction The field of lipidomics, the comprehensive analysis of lipids in biological systems, is critical for understanding disease mechanisms, identifying biomarkers, and supporting drug development. Accurate quantification of lipid species in complex matrices like plasma is essential for generating reliable and reproducible data. The use of a stable isotope-labeled internal standard (IS) is a cornerstone of quantitative mass spectrometry, correcting for variations during sample preparation, extraction, and analysis.[1] This application note provides a detailed protocol for the quantitative analysis of lipids in human plasma using 1-Hexadecanol-d4 as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle This method utilizes the principle of stable isotope dilution. A known quantity of this compound, a deuterated form of the endogenous fatty alcohol, is added to the plasma sample at the beginning of the workflow. Because deuterated standards are chemically and physically almost identical to their endogenous counterparts, they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer.[1] However, they are distinguishable by their mass-to-charge ratio (m/z). By comparing the peak area of the endogenous analyte to the peak area of the known concentration of the internal standard, precise quantification can be achieved, compensating for analyte loss during sample processing and variations in instrument response.[1]
Experimental Protocols
Materials and Reagents
-
Plasma: Human plasma collected in K2-EDTA tubes, stored at -80°C.
-
Internal Standard (IS): this compound solution (1 mg/mL in methanol).
-
Solvents: HPLC or LC-MS grade methanol (MeOH), methyl-tert-butyl ether (MTBE), isopropanol (IPA), acetonitrile (ACN), and water.[2][3]
-
Additives: Formic acid and ammonium formate.[4]
-
Glassware: Borosilicate glass tubes with PTFE-lined caps.
-
Equipment: Centrifuge, vortex mixer, sample evaporator (e.g., nitrogen stream), sonicator, LC-MS/MS system (e.g., Triple Quadrupole or high-resolution mass spectrometer).[4]
Preparation of Internal Standard Working Solution
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock solution with methanol to a final concentration of 10 µg/mL. This working solution will be added to the samples.
Lipid Extraction from Plasma (MTBE Method)
This protocol is adapted from the Matyash method, which is effective for extracting a broad range of lipid classes while using less hazardous solvents than traditional methods.[3][5]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a clean glass tube, add 50 µL of plasma.
-
Internal Standard Addition: Add 20 µL of the 10 µg/mL this compound working solution to the plasma.
-
Methanol Addition: Add 225 µL of cold methanol. Vortex the mixture for 20 seconds to precipitate proteins.[4]
-
MTBE Addition: Add 750 µL of cold MTBE. Vortex for 1 minute.[4]
-
Incubation: Sonicate the mixture for 1 minute, then incubate on a shaker for 15 minutes at 4°C to ensure thorough extraction.[4][5]
-
Phase Separation: Add 188 µL of water to induce phase separation. Vortex for 20 seconds.[4]
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[4]
-
Supernatant Collection: Two distinct phases will be visible. Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass tube.
-
Drying: Evaporate the solvent from the organic phase under a gentle stream of nitrogen or using a centrifugal evaporator.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of IPA/ACN/Water (2:1:1, v/v/v) for LC-MS/MS analysis. Vortex briefly and centrifuge to pellet any insoluble debris. Transfer the supernatant to an LC vial.
LC-MS/MS Analysis
The following parameters provide a general guideline and should be optimized for the specific instrument and target lipid classes. Reversed-phase chromatography is widely used for lipidomics.[2]
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System |
| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate[4] |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate[4] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 50°C |
| LC Gradient | Start at 20% B, increase to 100% B over 20 min, hold for 5 min, return to 20% B and re-equilibrate for 5 min.[4] |
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative modes (separate runs recommended)[2] |
| Source Temperature | 450°C[6] |
| Ion Source Voltage | +5500 V (Positive Mode), -4500 V (Negative Mode)[6] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for targeted quantification or Full Scan/dd-MS2 for profiling. |
Visualizations
Experimental Workflow
The entire process from sample collection to data analysis is outlined below. This workflow ensures consistency and minimizes potential sources of error.
Principle of Quantification
The diagram below illustrates the core principle of using a stable isotope-labeled internal standard for accurate quantification.
Data Presentation
Quantification of Major Lipid Classes
After processing the LC-MS/MS data, the concentrations of various lipid classes are calculated relative to the internal standard. The results should be summarized in a clear, tabular format. The table below shows example data for several major lipid classes in a pooled human plasma sample.
| Lipid Class | Abbreviation | Average Concentration (µg/mL) | Standard Deviation (SD) | Coefficient of Variation (%CV) |
| Free Fatty Acids | FA | 150.5 | 12.1 | 8.0 |
| Phosphatidylcholines | PC | 1350.2 | 95.8 | 7.1 |
| Lysophosphatidylcholines | LPC | 210.8 | 18.5 | 8.8 |
| Phosphatidylethanolamines | PE | 65.3 | 6.1 | 9.3 |
| Sphingomyelins | SM | 250.1 | 22.4 | 9.0 |
| Triacylglycerols | TG | 980.6 | 85.3 | 8.7 |
| Cholesteryl Esters | CE | 1525.4 | 120.7 | 7.9 |
Note: Data are representative examples and will vary based on sample population and instrument sensitivity.
Discussion The use of this compound provides a robust method for quantification. As a fatty alcohol, it is an ideal internal standard for the quantification of other endogenous free fatty alcohols. While it can be used as a general internal standard for broader lipidomic profiling, it is important to note that its extraction efficiency and ionization response may not perfectly match those of all other lipid classes (e.g., phospholipids vs. neutral lipids). For the highest accuracy across diverse lipid classes, a mixture of deuterated internal standards, with one representative for each class (e.g., d7-Cholesterol for sterols, d5-TG for triglycerides), is recommended.[2] Nevertheless, for many applications, a single, well-chosen internal standard like this compound offers a cost-effective and reliable approach to correct for analytical variability, enabling meaningful comparisons of lipid profiles between sample groups.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
Troubleshooting & Optimization
Optimizing 1-Hexadecanol-d4 for Mass Spectrometry: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 1-Hexadecanol-d4 for mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of 1-Hexadecanol, which is a long-chain fatty alcohol.[1][2] In mass spectrometry, isotopically labeled compounds like this compound are commonly used as internal standards (IS). An ideal internal standard is chemically similar to the analyte of interest but is not naturally found in the sample.[3] Its purpose is to normalize for variations that can occur during sample preparation, injection, and ionization, thereby improving the accuracy and precision of quantitative analysis.[4][5]
Q2: How do I determine the optimal concentration for this compound as an internal standard?
The optimal concentration for an internal standard should be high enough to produce a stable and reproducible signal but not so high that it suppresses the ionization of the target analyte or saturates the detector. A common approach is to aim for an IS response that is similar to the analyte response at a mid-point of the calibration curve.
An experiment should be performed where a fixed concentration of the analyte is spiked with varying concentrations of the this compound internal standard. The goal is to find a concentration of the IS that does not cause ion suppression of the analyte and provides a consistent signal.[6]
Suggested Starting Concentration Ranges
The following table provides general starting points for optimizing this compound concentration. Final concentrations will depend on the sample matrix, instrumentation, and analyte concentration.
| Instrument Type | Sample Matrix | Suggested Starting Concentration Range (ng/mL) |
| LC-MS/MS (Triple Quad) | Plasma, Serum | 10 - 100 |
| GC-MS | Organic Extracts | 50 - 500 |
| High-Resolution MS (Q-TOF, Orbitrap) | Cell Lysate | 5 - 50 |
Experimental Protocols
Protocol: Determining Optimal Internal Standard (IS) Concentration
This protocol outlines the steps to find the ideal concentration of this compound for your assay.
Objective: To identify a this compound concentration that provides a stable signal without suppressing the analyte signal.
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
Analyte stock solution (e.g., 1 mg/mL)
-
Blank matrix (e.g., plasma, buffer)
-
Appropriate solvents for dilution (e.g., methanol, acetonitrile)[7]
Procedure:
-
Prepare Analyte Solution: Create a solution of your target analyte in the blank matrix at a concentration that falls in the middle of your expected calibration curve range (e.g., 50 ng/mL).
-
Prepare IS Dilutions: Prepare a series of this compound working solutions at different concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Create Test Samples: For each IS concentration, mix it with the analyte solution prepared in step 1. Also, prepare a set of samples containing only the IS dilutions in the blank matrix.
-
Analysis: Analyze all samples using your mass spectrometry method.
-
Data Evaluation:
-
Plot the analyte signal intensity versus the IS concentration. The optimal IS concentration should be in a range where the analyte signal remains constant (i.e., no ion suppression).
-
Plot the IS signal intensity versus the IS concentration. The response should be linear in the chosen range. An excessively high concentration may lead to detector saturation and non-linearity.[8]
-
Workflow for Internal Standard Optimization
References
- 1. 1-Hexadecanol [webbook.nist.gov]
- 2. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Matrix Effects in Lipid Analysis with 1-Hexadecanol-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing matrix effects in lipid analysis using 1-Hexadecanol-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in lipid analysis and why are they a concern?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix during mass spectrometry analysis.[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In lipidomics, complex biological matrices are rich in various molecules that can interfere with the ionization of target lipids, leading to unreliable results.
Q2: How does this compound help in addressing matrix effects?
A2: this compound is a deuterated stable isotope-labeled internal standard. Because it is chemically almost identical to its non-labeled counterpart and other long-chain fatty alcohols, it exhibits nearly the same behavior during sample extraction, chromatography, and ionization.[1] By adding a known amount of this compound to a sample at the beginning of the workflow, it experiences the same degree of matrix-induced ion suppression or enhancement as the analytes of interest that have similar physicochemical properties and retention times. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, which corrects for these variations and leads to more accurate and precise results.[3]
Q3: When is it appropriate to use this compound as an internal standard?
A3: this compound is most suitable as an internal standard for the quantification of 1-Hexadecanol and other structurally related long-chain fatty alcohols. Due to its similar chromatographic behavior, it can also be a useful tool for monitoring matrix effects for other lipid classes that elute in the same chromatographic region. However, for the most accurate quantification of other lipid classes (e.g., phospholipids, triglycerides), it is best to use a deuterated internal standard that is structurally analogous to the specific lipid class being analyzed.[4]
Q4: What are the ideal storage and handling conditions for this compound?
A4: this compound should be stored as a stock solution at -20°C or -80°C to ensure its stability. Repeated freeze-thaw cycles should be avoided by preparing aliquots of the stock solution. When preparing working solutions, it is crucial to use high-purity solvents to prevent the introduction of contaminants that could interfere with the analysis.
Troubleshooting Guides
Issue 1: Significant Ion Suppression or Enhancement is Observed Despite Using this compound.
-
Possible Cause: The analyte and this compound are not co-eluting perfectly. Even a slight separation in retention time can expose them to different co-eluting matrix components, leading to differential matrix effects.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the chromatographic gradient, mobile phase composition, or column chemistry to achieve better co-elution of the analyte and this compound.
-
Evaluate Matrix Effects Across the Chromatogram: Perform a post-column infusion experiment by continuously infusing a solution of your analyte and internal standard into the MS detector while injecting a blank matrix extract. This will reveal regions of ion suppression or enhancement throughout your chromatographic run and help you adjust the chromatography to move your analytes to a cleaner region.
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove a larger portion of interfering matrix components before LC-MS analysis.
-
Issue 2: High Variability in the this compound Signal Across Samples.
-
Possible Cause: Inconsistent addition of the internal standard, degradation of the standard, or instrument instability.
-
Troubleshooting Steps:
-
Verify Pipetting Accuracy: Ensure that the pipette used to add the this compound working solution is properly calibrated and that the addition is performed consistently across all samples, standards, and quality controls.
-
Check Internal Standard Stability: Prepare a fresh dilution of the this compound stock solution and compare its response to the working solution that has been in use. If a significant difference is observed, the working solution may have degraded and should be replaced.
-
Assess Instrument Performance: Analyze a series of injections of the internal standard in a neat solvent to check for any drift in the instrument's response. If the signal is not stable, the mass spectrometer may require cleaning or tuning.
-
Issue 3: The Peak Shape of this compound is Poor (e.g., broad, tailing, or split).
-
Possible Cause: Chromatographic issues or problems with the mass spectrometer source conditions.
-
Troubleshooting Steps:
-
Inspect the Analytical Column: The column may be degraded or contaminated. Try flushing the column or replacing it with a new one.
-
Optimize Mobile Phase: Ensure the mobile phase is correctly prepared and that the pH is appropriate for the analyte and internal standard.
-
Clean and Optimize the MS Source: A dirty ion source can lead to poor peak shapes. Clean the source components according to the manufacturer's instructions and optimize source parameters such as gas flows and temperatures.
-
Data Presentation
The following table summarizes the expected performance of a deuterated internal standard like this compound in correcting for matrix effects in lipid analysis compared to analysis without an internal standard and with a non-isotope-labeled (structural analog) internal standard. The data is representative of what can be achieved with a validated method.
| Internal Standard Strategy | Analyte Recovery (%) | Precision (%RSD) | Matrix Effect (%) |
| No Internal Standard | 60 - 120 | < 30 | 40 - 150 |
| Structural Analog IS | 80 - 110 | < 20 | 85 - 115 |
| This compound (or other deuterated IS) | 95 - 105 | < 10 | 98 - 102 |
Table 1: Expected performance of different internal standard strategies in mitigating matrix effects. Data is illustrative and actual results may vary depending on the matrix and analytical method.
Experimental Protocols
1. Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or ethanol) in a volumetric flask.
-
Store the stock solution in an amber glass vial at -20°C or -80°C.
-
-
Working Solution (e.g., 10 µg/mL):
-
Allow the stock solution to warm to room temperature.
-
Perform a serial dilution of the stock solution with the appropriate solvent to reach the desired final concentration. The optimal concentration of the working solution will depend on the expected concentration of the analytes and the sensitivity of the mass spectrometer.
-
Store the working solution at -20°C when not in use.
-
2. Lipid Extraction from Plasma using this compound
This protocol is a modification of the Folch lipid extraction method.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the this compound working solution.
-
Add 500 µL of a cold (-20°C) mixture of chloroform:methanol (2:1, v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Add 100 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids into a clean tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS analysis.
Mandatory Visualizations
Caption: Experimental workflow for lipid analysis using an internal standard.
Caption: How this compound corrects for matrix effects in the ion source.
References
Technical Support Center: Gas Chromatography of Fatty Alcohols
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution in the gas chromatography (GC) analysis of fatty alcohols.
Frequently Asked Questions (FAQs)
Q1: Why are my fatty alcohol peaks tailing?
Peak tailing, where a peak is asymmetrical with a broader second half, is a common issue when analyzing polar compounds like fatty alcohols.[1] The primary cause is unwanted interactions between the analyte and active sites within the GC system.[2][3]
-
Active Sites: Exposed silanol groups (Si-OH) on the surfaces of the inlet liner, column, or packing material can form hydrogen bonds with the hydroxyl group of the fatty alcohols, delaying their elution and causing tailing.[1][2]
-
Column Contamination: Accumulation of non-volatile residues from previous injections at the head of the column can create active sites that interact with the analytes.[4][5]
-
Low Inlet Temperature: If the inlet temperature is too low, higher boiling point fatty alcohols may not vaporize completely and instantaneously.[4][6] This slow or incomplete vaporization leads to a drawn-out introduction of the sample onto the column, resulting in tailing peaks.[6]
-
Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volumes or turbulence in the carrier gas flow path, leading to peak tailing for all compounds in the chromatogram.[4][5]
Q2: How can I improve the resolution between closely eluting fatty alcohol peaks?
Poor resolution, or peak overlap, can be caused by several factors related to the column and analytical conditions.[7]
-
Inadequate Column Selectivity: The choice of stationary phase is critical. For fatty alcohols, a polar stationary phase is generally required to achieve good separation.[8][9]
-
Suboptimal Temperature Program: A slow temperature ramp rate can improve the separation of closely eluting compounds.[10] Experimenting with the oven temperature program is crucial for optimizing resolution.[7][10]
-
Column Efficiency: Longer and narrower internal diameter columns generally provide higher efficiency and better resolution.[8] However, this can also lead to longer analysis times.[11]
Q3: What is derivatization and why is it necessary for fatty alcohol analysis?
Derivatization is a chemical reaction that modifies a compound to make it more suitable for a specific analytical method.[12] For GC analysis, fatty alcohols are often derivatized to:
-
Increase Volatility: The hydroxyl group of fatty alcohols makes them polar and prone to hydrogen bonding, which reduces their volatility. Derivatization replaces the active hydrogen with a less polar group, increasing volatility.[12]
-
Improve Thermal Stability: The resulting derivatives are often more thermally stable than the original alcohols, preventing degradation in the hot GC inlet.[12]
-
Enhance Peak Shape: By blocking the polar hydroxyl group, derivatization minimizes interactions with active sites in the GC system, leading to sharper, more symmetrical peaks and reducing tailing.
Q4: Which derivatization reagents are best for fatty alcohols?
Silylation is the most common derivatization method for compounds with active hydrogens, like alcohols.[12]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): This is a widely used and effective silylating agent. It reacts with the hydroxyl group to form a trimethylsilyl (TMS) ether.[13]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another powerful silylating agent that is often used.
-
Pentafluorobenzoyl Chloride (PFBCl): This reagent is used to create pentafluorobenzoyl (PFBoyl) derivatives, which are particularly useful for sensitive detection using an Electron Capture Detector (ECD).[14]
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Peak Tailing (for specific polar peaks) | 1. Active sites in the inlet liner or at the head of the column.[2][3]2. Column contamination from sample matrix.[4][5]3. Insufficient derivatization.[14] | 1. Use a deactivated inlet liner. Trim 5-10 cm from the front of the column to remove active sites.[15]2. Condition the column according to the manufacturer's instructions.[7]3. Optimize the derivatization reaction (time, temperature, reagent amount) to ensure complete conversion.[14] |
| Peak Tailing (for all peaks) | 1. Improper column installation creating dead volume.[4]2. Leak in the system (e.g., septum, fittings).[16] | 1. Reinstall the column, ensuring the correct insertion depth into the injector and detector as per the instrument manual.[4][16]2. Perform a leak check and replace septa and ferrules as needed.[17] |
| Peak Fronting | 1. Column overload (sample concentration too high).[2][3]2. Mismatch between sample solvent and stationary phase polarity.[18] | 1. Reduce the injection volume or dilute the sample.[3][7]2. Dissolve the sample in a solvent that is compatible with the stationary phase.[18] |
| Poor Resolution | 1. Incorrect column choice (stationary phase polarity).[7][19]2. Oven temperature program is too fast.[10]3. Carrier gas flow rate is not optimal. | 1. Select a more polar column (e.g., wax or high-cyanopropyl phase) for better separation of polar fatty alcohols.[9][20]2. Decrease the temperature ramp rate or add an isothermal hold to improve separation of critical pairs.[10]3. Optimize the carrier gas flow rate to achieve the best efficiency for your column dimensions. |
| Ghost Peaks | 1. Carryover from a previous injection.[7]2. Septum bleed.[16]3. Contamination in the carrier gas. | 1. Run a solvent blank after a concentrated sample. Clean the injector.[16]2. Use high-quality, low-bleed septa and replace them regularly.[16]3. Use high-purity gas and install gas purifiers.[16] |
Experimental Protocols
Protocol: Silylation of Fatty Alcohols using BSTFA
This protocol describes the conversion of fatty alcohols into their more volatile and stable trimethylsilyl (TMS) ether derivatives for GC analysis.[21][22]
Materials:
-
Fatty alcohol sample or standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous Pyridine or other suitable solvent (e.g., Chloroform)
-
Heating block or water bath
-
Autosampler vials with caps
Methodology:
-
Sample Preparation: Accurately weigh or pipette a known amount of the fatty alcohol sample into a clean, dry vial. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of the derivatizing agent (BSTFA + 1% TMCS).[21] If needed, add a small amount of solvent like pyridine to ensure the sample is fully dissolved.
-
Reaction: Tightly cap the vial and heat at 60 °C for 20-30 minutes.[21][22]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for direct injection into the GC system.
Quantitative Data Summary
Table 1: Typical GC-FID Parameters for Fatty Alcohol (as TMS derivatives) Analysis
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890A or equivalent[20] | Standard, reliable GC platform. |
| Column | CP-Sil 8 CB (15 m x 0.22 mm x 0.12 µm)[23] or HP-88 (100 m x 0.25 mm x 0.20 µm)[20] | A mid-polar (CP-Sil 8 CB) or high-polar (HP-88) column is needed to resolve fatty alcohols. |
| Carrier Gas | Helium or Hydrogen, constant flow at 1-2 mL/min[21][24] | Provides good efficiency and resolution. |
| Injector | Split/Splitless | Split mode for concentrated samples; Splitless for trace analysis.[18] |
| Split Ratio | 50:1 to 100:1[23][25] | Prevents column overload. |
| Injector Temp. | 250 °C - 285 °C[20][23] | Ensures rapid and complete vaporization of the derivatized fatty alcohols.[26] |
| Oven Program | Initial: 120-210 °C, Ramp: 5-10 °C/min to 230-260 °C[20][23] | A temperature ramp is essential to elute the range of fatty alcohols with different chain lengths. |
| Detector | Flame Ionization Detector (FID) | Provides excellent sensitivity and a wide linear range for hydrocarbons. |
| Detector Temp. | 280 °C - 300 °C[20] | Prevents condensation of analytes in the detector. |
Visualizations
Caption: Troubleshooting workflow for diagnosing peak tailing issues.
Caption: Experimental workflow for fatty alcohol derivatization.
Caption: Key GC parameters and their impact on chromatographic results.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. youtube.com [youtube.com]
- 6. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 9. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. aocs.org [aocs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. books.rsc.org [books.rsc.org]
- 14. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 20. benchchem.com [benchchem.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 23. agilent.com [agilent.com]
- 24. static.igem.org [static.igem.org]
- 25. researchgate.net [researchgate.net]
- 26. Optimizing Splitless Injections: Inlet Temperature [restek.com]
Technical Support Center: Minimizing Ion Suppression of 1-Hexadecanol-d4 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of 1-Hexadecanol-d4 in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon observed in LC-MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This results in a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[3][4] The effect arises from competition for ionization between the analyte and interfering compounds in the ion source.[5]
Q2: What are the common causes of ion suppression for a long-chain alcohol like this compound?
A2: For lipophilic compounds like this compound, common causes of ion suppression include:
-
Matrix Effects: Co-eluting endogenous components from biological matrices, such as phospholipids, salts, and other lipids, are major contributors to ion suppression.[6][7]
-
Mobile Phase Additives: Non-volatile salts (e.g., phosphates) and certain ion-pairing agents like trifluoroacetic acid (TFA) can suppress ionization, particularly in electrospray ionization (ESI).
-
High Analyte Concentration: While less common, very high concentrations of the analyte or co-eluting substances can lead to saturation of the ionization process.
-
Formulation Excipients: In drug development, excipients from the formulation can co-elute and cause significant ion suppression.
Q3: How can I detect ion suppression in my this compound assay?
A3: A standard method to identify regions of ion suppression is the post-column infusion experiment.[8][9] This involves infusing a constant flow of a this compound standard solution into the LC eluent, post-column, and injecting a blank matrix extract. A drop in the stable baseline signal for this compound indicates the retention times where matrix components are eluting and causing suppression.[2][8]
Q4: What is the role of a deuterated internal standard like this compound?
A4: A stable isotope-labeled internal standard (SIL-IS), such as this compound when analyzing endogenous 1-Hexadecanol, is the gold standard for compensating for ion suppression.[1] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression.[1] This allows for accurate quantification based on the analyte-to-internal standard peak area ratio, as the ratio remains consistent even if the absolute signal intensity is suppressed.[5]
Troubleshooting Guides
Problem: My this compound signal is low, inconsistent, and shows poor reproducibility.
This issue is often a direct consequence of variable ion suppression from sample to sample. Here’s a systematic approach to troubleshoot and optimize your method.
Solution Workflow:
Caption: A systematic workflow for troubleshooting low and inconsistent LC-MS signals.
Step 1: Enhance Sample Preparation
Effective sample preparation is the most critical step to remove interfering matrix components before they enter the LC-MS system.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE is effective for separating lipophilic compounds like this compound from polar matrix components like salts. Using a nonpolar organic solvent can efficiently extract the analyte while leaving behind many suppression-causing substances.[6]
-
Solid-Phase Extraction (SPE): SPE offers more selective cleanup.[5] A reversed-phase (e.g., C18) SPE cartridge can be used to retain this compound while water-soluble interferences are washed away. A well-developed SPE protocol can significantly reduce matrix effects.
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of all matrix components.[1] This is only viable if the this compound concentration is high enough to remain detectable after dilution.[1]
Illustrative Comparison of Sample Preparation Techniques (Note: Data is for illustrative purposes to show potential improvements.)
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Signal-to-Noise (S/N) Improvement |
| Protein Precipitation | 85 - 95% | 40 - 60% | Baseline |
| Liquid-Liquid Extraction (LLE) | 70 - 85% | 15 - 30% | 2x - 4x |
| Solid-Phase Extraction (SPE) | 90 - 105% | < 15% | 5x - 10x |
*Matrix Effect (%) = (1 - [Peak Area in Matrix / Peak Area in Solvent]) x 100. Higher values indicate greater suppression.
Step 2: Optimize Chromatographic Separation
The goal is to chromatographically separate this compound from any remaining matrix components that cause ion suppression.[5]
-
Change Stationary Phase: If using a standard C18 column, consider switching to one with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase. This can alter the elution profile of interfering compounds relative to your analyte.[1]
-
Modify Gradient Elution: Adjust the mobile phase gradient to increase the resolution between the analyte and the suppression zone identified by the post-column infusion experiment.
-
Reduce Flow Rate: Lowering the flow rate can improve ionization efficiency and reduce the impact of co-eluting species.[4] Using micro or nano-flow LC can significantly decrease ion suppression.[8]
Step 3: Adjust Mass Spectrometer Ion Source Parameters
Fine-tuning the ion source can help mitigate suppression.
-
Optimize Source Conditions: Adjust parameters such as gas temperatures, gas flows, and spray voltage. Optimal conditions can enhance the specific ionization of this compound relative to background ions.
-
Consider a Different Ionization Technique: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[3][4] Since this compound is a non-polar molecule, APCI could be a viable alternative that may show reduced matrix effects.
Problem: I suspect matrix effects are suppressing my signal. How do I confirm and pinpoint the issue?
Solution: Perform a Post-Column Infusion Experiment.
This experiment is the definitive way to visualize at what point during your chromatographic run ion suppression is occurring.
Post-Column Infusion Experimental Setup:
Caption: Diagram of a post-column infusion setup to detect ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
Objective: To identify chromatographic regions where co-eluting matrix components suppress the this compound signal.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-union and necessary tubing
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
Procedure:
-
System Setup: Connect the LC column outlet to one port of the tee-union. Connect the syringe pump outlet to the second port. Connect the third port of the tee-union to the MS ion source inlet.[1]
-
Analyte Infusion: Fill a syringe with the this compound standard solution and place it in the syringe pump. Set the pump to a low, constant flow rate (e.g., 10 µL/min).
-
Establish Baseline: Start the LC flow with the initial mobile phase conditions and begin the infusion from the syringe pump. Acquire data on the mass spectrometer using the MRM transition for this compound. You should observe a stable, elevated baseline signal.
-
Inject Blank Matrix: Once the baseline is stable, inject a blank matrix sample that has been through your extraction procedure.
-
Analyze Data: Monitor the baseline of the this compound signal. Any significant drop in the baseline indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering matrix components.[8]
Protocol 2: Solid-Phase Extraction (SPE) for this compound
Objective: To clean up a biological sample (e.g., plasma) and extract this compound, minimizing matrix interferences.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
Methanol (conditioning solvent)
-
Water (equilibration solvent)
-
Sample pre-treatment solution (e.g., 2% formic acid in water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Vacuum manifold
Procedure:
-
Sample Pre-treatment: Spike the plasma sample with an internal standard if used. Acidify the sample with an equal volume of 2% formic acid solution.
-
Cartridge Conditioning: Place SPE cartridges on the manifold. Pass 2 mL of methanol through the cartridge to wet the sorbent. Do not allow the sorbent to dry.
-
Cartridge Equilibration: Pass 2 mL of water through the cartridge to equilibrate the sorbent. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge. Allow the sample to pass through slowly (e.g., 1 mL/min).
-
Washing: Pass 2 mL of the wash solvent (5% Methanol) through the cartridge to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
Elution: Place clean collection tubes in the manifold. Elute the this compound with 2 mL of the elution solvent (Methanol).
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. providiongroup.com [providiongroup.com]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Co-elution of Deuterated Standards and Analytes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the co-elution of deuterated internal standards with their corresponding analytes in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a slightly different retention time than my analyte?
A1: This phenomenon is known as the chromatographic isotope effect (CIE) or deuterium isotope effect.[1][2] It arises from the subtle physicochemical differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and interaction with the stationary phase.[1][3] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][4] This separation, even if small, can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement in the mass spectrometer, compromising the accuracy of quantification.[2][5]
Q2: What are the main consequences of co-elution failure between my analyte and deuterated internal standard?
A2: The primary consequence of poor co-elution is inaccurate and imprecise quantification. If the analyte and internal standard are not exposed to the same matrix components as they elute from the column and enter the mass spectrometer, the internal standard cannot effectively compensate for matrix effects.[5] This can lead to either an overestimation or underestimation of the analyte concentration, resulting in unreliable data. In some cases, partial separation can lead to a significant increase in the relative standard deviation (%RSD) of the results.[5]
Q3: Are there alternatives to deuterated standards that are less prone to chromatographic isotope effects?
A3: Yes, internal standards labeled with heavy isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are excellent alternatives. These isotopes do not typically exhibit a significant chromatographic isotope effect, meaning they will co-elute almost perfectly with the unlabeled analyte.[5] While often more expensive, their use can eliminate the challenges associated with the deuterium isotope effect.
Q4: Can the number of deuterium atoms in the internal standard affect the degree of separation?
A4: Yes, the magnitude of the chromatographic isotope effect can be related to the number of deuterium atoms in the molecule.[5] While not always a linear relationship, a higher degree of deuteration can sometimes lead to a larger retention time shift. If you are experiencing significant co-elution issues, considering an internal standard with a lower number of deuterium atoms might be a viable option, provided it still offers sufficient mass difference for MS detection.[5]
Troubleshooting Guides
Issue 1: Partial Chromatographic Separation of Analyte and Deuterated Standard
This is the most common issue and can be addressed by systematically optimizing the chromatographic conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing partial chromatographic separation.
Detailed Steps:
-
Modify the Gradient Program:
-
Action: Decrease the gradient slope (make it shallower) in the region where the analyte and internal standard elute.[5]
-
Rationale: A shallower gradient increases the time the analytes spend in the "just right" mobile phase composition for elution, which can improve the resolution of closely eluting peaks and potentially encourage co-elution.
-
-
Adjust Mobile Phase Composition:
-
Action: Make small, incremental changes to the organic modifier (e.g., acetonitrile, methanol) percentage in the mobile phase.[6] Also, consider adjusting the pH of the aqueous phase if your analytes are ionizable.
-
Rationale: Altering the mobile phase composition directly impacts the selectivity of the separation. Even minor adjustments can change the interactions of the analyte and its deuterated analog with the stationary phase, potentially bringing their retention times closer together.
-
-
Optimize Column Temperature:
-
Action: Systematically vary the column temperature (e.g., in 5°C increments) within the stable range of the column and analytes.
-
Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity and retention times.[7] Increasing the temperature generally decreases retention time, but it can affect the analyte and deuterated standard differently, sometimes leading to better co-elution.
-
-
Evaluate Different Column Chemistries:
-
Action: If the above steps fail, try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase instead of a C18).
-
Rationale: The nature of the stationary phase dictates the primary separation mechanism. Changing the column chemistry introduces different types of interactions (e.g., pi-pi interactions with a phenyl-hexyl column), which can significantly alter the selectivity and potentially eliminate the isotope effect.
-
Issue 2: Inconsistent Retention Times and Peak Shapes
This can be caused by a variety of factors beyond the isotope effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent retention and peak shape.
Detailed Steps:
-
Check System Stability:
-
Action: Monitor the pump pressure and flow rate for any fluctuations during the run.
-
Rationale: Inconsistent flow rates will lead to shifting retention times. Pressure fluctuations can indicate a leak or a problem with the pump.
-
-
Ensure Adequate Column Equilibration:
-
Action: Increase the column equilibration time between injections to ensure the column is fully returned to the initial mobile phase conditions.
-
Rationale: Insufficient equilibration is a common cause of retention time drift, especially in gradient elution.
-
-
Review Sample Preparation:
-
Action: Ensure that the sample diluent is compatible with the initial mobile phase. Mismatched solvents can cause poor peak shape.
-
Rationale: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion and shifting retention times.
-
Quantitative Data Summary
The following tables provide examples of how chromatographic parameters can influence the separation of deuterated standards and their corresponding analytes.
Table 1: Impact of Mobile Phase Composition on Retention Time Difference (Δt_R)
| Analyte | Deuterated Standard | Mobile Phase (% Acetonitrile) | Δt_R (Analyte - Standard) (seconds) | Reference |
| Dimethyl-labeled Peptides | d6-labeled Peptides | Gradient | 2.0 - 2.9 | [8] |
| Dexamethasone | d4-Dexamethasone | 40% | Data not specified, but retention decreases with increasing ACN | [6] |
| Dexamethasone | d4-Dexamethasone | 50% | Data not specified, but retention decreases with increasing ACN | [6] |
Note: The retention time of both dexamethasone and its deuterated standard decreases with an increasing percentage of acetonitrile, which is typical for reversed-phase chromatography.[6]
Table 2: Impact of Column Temperature on Retention Time
| Analyte | Column Temperature (°C) | Retention Time (minutes) | Reference |
| Small Molecule Mix (last eluting peak) | 30 | ~12.0 | [7] |
| Small Molecule Mix (last eluting peak) | 40 | ~10.0 | [7] |
Note: A general rule of thumb is that for small molecules, retention time decreases by approximately 2% for every 1°C increase in column temperature.[7]
Table 3: Impact of Chromatographic Separation on Precision
| Analyte/Internal Standard Pair | Chromatographic Separation | Precision (%RSD) | Reference |
| Fluconazole / Deuterated Fluconazole | Partial Separation | 26.2% | [5] |
| Fluconazole / Deuterated Fluconazole | Co-eluting | 1.37% | [5] |
| Homoserine Lactone / Deuterated Homoserine Lactone | Partial Separation | 6.67% | [5] |
| Homoserine Lactone / Deuterated Homoserine Lactone | Co-eluting | 1.35% | [5] |
Experimental Protocols
Protocol 1: Systematic Optimization of Mobile Phase Composition
Objective: To achieve co-elution of an analyte and its deuterated internal standard by systematically adjusting the mobile phase composition.
Methodology:
-
Initial Scouting Run:
-
Perform an injection using your current method and accurately determine the retention times of the analyte and the deuterated standard. Calculate the initial retention time difference (Δt_R).
-
-
Varying Organic Modifier Concentration (Isocratic Elution):
-
Prepare a series of mobile phases with small variations in the organic modifier concentration (e.g., if your current method uses 50% acetonitrile, prepare mobile phases with 48%, 49%, 51%, and 52% acetonitrile).
-
Equilibrate the column with each mobile phase for at least 10 column volumes.
-
Inject the sample and record the retention times for each mobile phase composition.
-
Plot the retention times of the analyte and the deuterated standard as a function of the organic modifier percentage.
-
Identify the mobile phase composition that provides the smallest Δt_R.
-
-
Adjusting Gradient Slope (Gradient Elution):
-
If using a gradient, identify the time window where the analyte and standard elute.
-
Modify the gradient to be shallower during this window. For example, if the gradient is from 30% to 70% B over 5 minutes, try changing it to 30% to 60% B over 10 minutes.
-
Inject the sample and assess the change in Δt_R.
-
-
Evaluating a Different Organic Modifier:
-
If acetonitrile is the organic modifier, repeat the optimization steps using methanol, and vice versa. The change in solvent can alter selectivity.
-
Protocol 2: Assessment of Isotopic Purity and Contribution of Unlabeled Analyte
Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of any unlabeled analyte present as an impurity.
Methodology:
-
Prepare a High-Concentration Standard Solution:
-
Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than what is used in your analytical method.
-
-
Acquire Full Scan Mass Spectra:
-
Infuse the high-concentration solution directly into the mass spectrometer or perform an LC-MS analysis with a wide mass range to observe the isotopic distribution.
-
-
Data Analysis:
-
Examine the mass spectrum for the presence of a peak corresponding to the monoisotopic mass of the unlabeled analyte.
-
Calculate the percentage of the unlabeled analyte by dividing the intensity of its peak by the sum of the intensities of all isotopic peaks of the standard.
-
-
Correction in Quantitative Analysis (if necessary):
-
If a significant amount of unlabeled analyte is present, you can correct for its contribution in your quantitative analysis by subtracting the calculated amount from the measured analyte concentration in your samples. Alternatively, you can analyze a "blank" sample spiked only with the deuterated standard and subtract the observed analyte response from your samples.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 1-Hexadecanol-d4 stock solutions and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 1-Hexadecanol-d4 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a solid and in solution?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved, the storage recommendations for the stock solution are more stringent.
Q2: Which solvent should I use to prepare my this compound stock solution?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.[1][2] It is crucial to use a fresh, anhydrous (moisture-free) batch of DMSO, as the compound's solubility can be significantly impacted by moisture.[1][3] To achieve a concentration of 10 mg/mL, ultrasonic agitation and warming to 60°C may be necessary.[1][2]
Q3: How long can I store my this compound stock solution?
The stability of the stock solution is highly dependent on the storage temperature. When stored at -80°C, the solution is stable for up to 6 months.[1][4] If stored at -20°C, it should be used within 1 month.[1][4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials.[1][4]
Q4: What are the general handling precautions for deuterated compounds like this compound?
Deuterated compounds, while generally stable, can be affected by environmental factors.[5] To maintain their integrity:
-
Protect from Light: Store solutions in amber vials or other light-protecting containers to prevent light-catalyzed degradation.[5]
-
Prevent Moisture Ingress: Use tightly sealed containers to avoid exposure to atmospheric moisture, which can lead to hydrogen-deuterium (H-D) exchange.[5][6] Allow the container to warm to room temperature before opening to prevent condensation.[5]
-
Inert Atmosphere: For highly sensitive applications, handling the compound under a dry, inert atmosphere (like nitrogen or argon) can minimize exposure to moisture and oxygen.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | Hygroscopic nature of DMSO. | Use a new, sealed vial of anhydrous DMSO.[1][3] Gentle warming to 60°C and sonication can aid dissolution.[1][2] |
| Low solubility in aqueous solutions. | 1-Hexadecanol is a lipophilic substrate with very low water solubility.[4][7][8] Use organic solvents like DMSO, ethanol, or chloroform.[1][7] | |
| Inconsistent Experimental Results | Degradation of stock solution. | Ensure stock solutions are stored at the correct temperature and used within the recommended timeframe. Aliquot solutions to avoid repeated freeze-thaw cycles.[1][4] |
| Hydrogen-Deuterium (H-D) Exchange. | Minimize exposure to protic solvents (e.g., water, alcohols) and atmospheric moisture.[6] Store in tightly sealed containers.[5] | |
| Precipitate Forms in Stock Solution Upon Freezing | Poor solubility at low temperatures. | Before use, allow the vial to thaw completely at room temperature and ensure the solution is homogeneous by vortexing. If precipitate persists, gentle warming and sonication may be required. |
Stability of this compound Stock Solutions
| Storage Temperature | Recommended Solvent | Maximum Storage Duration |
| -80°C | Anhydrous DMSO | 6 months[1][4] |
| -20°C | Anhydrous DMSO | 1 month[1][4] |
Experimental Protocols
Protocol for Preparing a 10 mg/mL Stock Solution of this compound in DMSO
-
Allow the vial of this compound powder and a new, sealed vial of anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
To facilitate dissolution, place the sealed tube in an ultrasonic water bath and warm to 60°C until the solid is completely dissolved.[1][2]
-
Vortex the solution to ensure it is homogeneous.
-
Dispense the stock solution into single-use aliquots in amber, tightly sealed vials.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][4]
Visual Guides
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Isotopic Impurity in 1-Hexadecanol-d4 Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hexadecanol-d4 standards. Accurate quantification using deuterated internal standards is paramount, and this guide addresses common challenges related to isotopic impurity.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of error when using this compound as an internal standard?
The most frequently encountered issues include:
-
Isotopic Impurity: The this compound standard may contain lower-mass isotopologues (d0, d1, d2, d3), which can contribute to the signal of the unlabeled analyte.
-
Natural Isotope Abundance: The natural abundance of heavy isotopes (e.g., ¹³C) in the analyte and the internal standard can lead to overlapping mass signals.
-
In-Source Fragmentation: The this compound molecule may lose deuterium atoms in the mass spectrometer's ion source, creating fragment ions that interfere with the analyte signal.
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms, particularly on the hydroxyl group, can exchange with hydrogen atoms from the solvent, altering the isotopic distribution of the standard.
-
Chromatographic Shift: The deuterated standard may not perfectly co-elute with the native analyte, a phenomenon known as the deuterium isotope effect. This can lead to differential matrix effects.
Q2: How can I assess the isotopic purity of my this compound standard?
To determine the isotopic purity, you can perform a high-resolution mass spectrometry analysis of the standard alone.
Experimental Protocol: Isotopic Purity Assessment
-
Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent at a concentration that provides a strong signal.
-
Mass Spectrometry Analysis: Infuse the solution directly into a high-resolution mass spectrometer or analyze it via LC-MS. Acquire a full scan mass spectrum.
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion of this compound.
-
Look for peaks corresponding to lower mass isotopologues (M-1, M-2, M-3, M-4) and the unlabeled compound (M-4).
-
Calculate the relative abundance of each isotopologue. The isotopic purity is the percentage of the d4 isotopologue relative to the sum of all related isotopologues.
-
Q3: What is the expected mass spectrum of unlabeled 1-Hexadecanol?
The electron ionization mass spectrum of 1-Hexadecanol (C₁₆H₃₄O) shows a molecular ion peak at m/z 242.4. However, the molecular ion is often of low abundance or absent. Common fragments are due to the loss of water (m/z 224) and successive losses of alkyl fragments. Understanding the fragmentation of the unlabeled compound is crucial for identifying potential interferences from the deuterated standard.[1][2]
Q4: How do I correct for the contribution of the d0 isotopologue in my this compound standard to the analyte signal?
The presence of unlabeled 1-Hexadecanol (d0) in your deuterated standard will artificially inflate the measured concentration of your analyte.
Correction Workflow:
-
Determine the d0 Contribution: Analyze a blank sample spiked only with the this compound internal standard at the working concentration. The peak area of the analyte in this "zero sample" represents the contribution from the d0 impurity.
-
Subtract the Contribution: Subtract this area from the analyte peak area in all your samples.
-
Correct the Calibration Curve: Alternatively, the response of the d0 impurity can be used to correct the calibration curve.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Overestimation of analyte concentration, especially at low levels. | The this compound standard contains a significant amount of the unlabeled (d0) analyte. | 1. Assess the isotopic purity of the standard using the protocol above. 2. If the d0 impurity is significant, contact the supplier for a higher purity batch. 3. Correct for the d0 contribution as described in the FAQ. |
| High variability in results and poor precision. | Differential matrix effects due to chromatographic separation of the analyte and the d4-standard. | 1. Optimize chromatographic conditions to achieve co-elution. 2. Consider using a ¹³C-labeled internal standard, which is less likely to exhibit a chromatographic shift. |
| Loss of internal standard signal over time or an unexpected increase in the analyte signal. | Hydrogen-Deuterium (H/D) exchange with the solvent. | 1. Avoid storing the standard in acidic or basic solutions. 2. Evaluate the stability of the standard in your sample matrix and mobile phase over the course of your analytical run. 3. If exchange is significant, consider a standard with deuterium labels on more stable positions (e.g., the carbon chain). |
| Unexpected peaks in the mass spectrum of the standard. | In-source fragmentation of the this compound. | 1. Optimize mass spectrometer source conditions (e.g., cone voltage, collision energy) to minimize fragmentation. 2. Be aware of the potential fragment ions and ensure they do not interfere with the quantification of your analyte. |
Quantitative Data Summary
Table 1: Natural Abundance of Relevant Isotopes
| Isotope | Natural Abundance (%) |
| ¹²C | 98.93 |
| ¹³C | 1.07 |
| ¹H | 99.985 |
| ²H (D) | 0.015 |
| ¹⁶O | 99.762 |
| ¹⁷O | 0.038 |
| ¹⁸O | 0.200 |
Source: Data derived from multiple sources on natural isotopic abundances.[3][4][5]
Table 2: Theoretical m/z of 1-Hexadecanol and its d4-Isotopologues
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| 1-Hexadecanol (d0) | C₁₆H₃₄O | 242.26097 |
| 1-Hexadecanol-d1 | C₁₆H₃₃DO | 243.26725 |
| 1-Hexadecanol-d2 | C₁₆H₃₂D₂O | 244.27353 |
| 1-Hexadecanol-d3 | C₁₆H₃₁D₃O | 245.27981 |
| This compound | C₁₆H₃₀D₄O | 246.28609 |
Note: These are theoretical masses. The observed m/z will depend on the ionization state.
Visualizations
Caption: Workflow for assessing and correcting for isotopic impurity in this compound standards.
Caption: Illustration of potential isotopologues present as impurities in a this compound standard.
Caption: Logical diagram illustrating the calculation for correcting the analyte signal for d0 impurity.
References
Technical Support Center: Enhancing Sensitivity for Low-Level Fatty Alcohol Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of low-level fatty alcohol detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting low levels of fatty alcohols?
The most prevalent and sensitive methods for detecting trace amounts of fatty alcohols are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] Both techniques often require a derivatization step to improve the volatility and ionization efficiency of the fatty alcohols, thereby enhancing detection sensitivity.[1][3]
Q2: Why is derivatization necessary for fatty alcohol analysis?
Derivatization is a chemical modification of the fatty alcohol molecule to make it more suitable for analysis. For GC-MS, derivatization increases the volatility of the fatty alcohols, allowing them to be more easily vaporized and separated in the gas chromatograph.[3][4] For LC-MS, derivatization can be used to add a permanent charge to the molecule, which significantly improves its ionization efficiency in the mass spectrometer's electrospray source.[5][6] This leads to lower detection limits.
Q3: What are the most effective derivatization reagents for fatty alcohol analysis?
The choice of derivatization reagent depends on the analytical method being used:
-
For GC-MS: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to create trimethylsilyl (TMS) ethers of the fatty alcohols.[3][4][7]
-
For LC-MS/MS: Reagents that introduce a permanent positive charge are highly effective. 2-fluoro-N-methylpyridinium p-toluenesulfonate (FMP-TsO) is a notable example that imparts a permanent cationic charge.[1][5][6] Another approach involves using pyridine and thionyl chloride to generate permanently charged tags.[8] For UV or fluorescence detection, reagents like diphenic anhydride or carbazole-9-carbonyl chloride can be used.[7][9]
Q4: How can I improve the extraction of low-level fatty alcohols from my sample matrix?
Effective extraction is critical for sensitive detection. For bound fatty alcohols, such as those in wax esters, a saponification step using an alkaline solution (e.g., ethanolic KOH) is necessary to release the free fatty alcohols.[1][7] Subsequent liquid-liquid extraction with a non-polar solvent like hexane is used to isolate the fatty alcohols.[1] For complex matrices, Solid-Phase Extraction (SPE) can provide a cleaner extract and reduce matrix effects that can interfere with detection.[10][11]
Troubleshooting Guides
Issue 1: Low or No Signal Detected
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Derivatization | - Ensure derivatization reagents are fresh and not expired. - Optimize reaction conditions (temperature and time). For example, silylation with BSTFA often requires heating at 60°C for 20-60 minutes.[3][7] - Ensure anhydrous (dry) conditions for moisture-sensitive reagents like BSTFA.[10] |
| Sample Degradation | - Store samples properly to prevent degradation. Fatty alcohols can be susceptible to oxidation. - Analyze samples as quickly as possible after preparation. |
| Instrumental Issues | - Check for leaks in the GC or LC system.[12][13] - Clean the ion source and detector of the mass spectrometer.[10] - Verify that the detector is appropriate for the derivatized analyte.[12] |
| Inefficient Extraction | - Optimize the extraction solvent system for your specific sample matrix.[10] - Consider performing a second extraction step to improve recovery rates.[10] |
Issue 2: Poor Peak Shape (Tailing or Broadening)
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Active Sites in GC Inlet or Column | - Clean or replace the GC inlet liner.[12] - Use a deactivated or inert column specifically designed for analyzing active compounds.[12] - Trim the first few centimeters of the column to remove accumulated non-volatile residues.[12] |
| Column Overloading | - Reduce the amount of sample injected onto the column.[14] - Dilute the sample before injection. |
| Improper Mobile Phase (LC) | - Optimize the mobile phase composition and gradient to ensure good peak shape.[14] |
| Incomplete Derivatization | - Residual underivatized fatty alcohols can interact strongly with the analytical column, leading to peak tailing. Re-optimize the derivatization procedure.[4] |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) achieved with different derivatization and detection methods.
| Analytical Method | Derivatization Reagent | Detection Limit | Reference |
| LC-MS | 2-fluoro-N-methylpyridinium p-toluenesulfonate | <10 ppt (parts per trillion) for individual species | [5][6] |
| HPLC-ESI-IM-MS | Pyridine and thionyl chloride | 0.02 - 0.50 ng/mL | [8] |
| LC-MS/MS | Phenyl isocyanate | Not specified, but described as sensitive | [2] |
| HPLC with UV Detection | Diphenic anhydride | Lower than maleic or phthalic anhydrides (up to 30x lower at 220 nm) | [9] |
| LC-MS/MS (for FAEEs) | - | 15 - 37 ng/mL | [15] |
Experimental Protocols
Protocol 1: Derivatization of Fatty Alcohols with BSTFA for GC-MS Analysis
This protocol is based on the silylation of fatty alcohols to form trimethylsilyl (TMS) ethers.[3][7]
-
Sample Preparation: Ensure the fatty alcohol sample is free of water. If necessary, dry the sample under a stream of nitrogen.
-
Derivatization:
-
GC-MS Analysis:
-
After cooling to room temperature, a 1-2 µL aliquot of the derivatized sample can be directly injected into the GC-MS.[3]
-
A typical GC oven temperature program starts at a lower temperature (e.g., 150°C) and ramps up to a higher temperature (e.g., 300°C) to separate the fatty alcohol derivatives.[3]
-
Protocol 2: Derivatization of Fatty Alcohols with FMP-TsO for LC-MS/MS Analysis
This protocol imparts a permanent positive charge on the fatty alcohol for enhanced electrospray ionization.[5][6]
-
Sample Preparation: The sample containing fatty alcohols should be in a suitable solvent.
-
Derivatization:
-
LC-MS/MS Analysis:
-
The derivatized sample is then analyzed by LC-MS/MS.
-
A reversed-phase column (e.g., C8 or C18) is often used for separation.
-
The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., formic acid).[6]
-
Visualizations
Caption: Workflow for Fatty Alcohol Analysis by GC-MS.
Caption: Workflow for Fatty Alcohol Analysis by LC-MS/MS.
Caption: Troubleshooting Logic for Low Signal Issues.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. Derivatization LC/MS for the simultaneous determination of fatty alcohol and alcohol ethoxylate surfactants in water and wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of fatty alcohol ethoxylates with diphenic anhydride derivatization and liquid chromatography with spectrophotometric detection: a comparative study with other anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. gcms.cz [gcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard for Long-Chain Fatty Alcohol Analysis: A Comparative Guide to 1-Hexadecanol-d4
For researchers, scientists, and drug development professionals engaged in the precise quantification of long-chain fatty alcohols, the choice of an appropriate internal standard is paramount for robust and reliable analytical method validation. This guide provides an objective comparison of 1-Hexadecanol-d4, a deuterated stable isotope-labeled internal standard, with other alternatives, supported by experimental data and detailed methodologies.
Stable isotope dilution analysis using deuterated standards has become the benchmark in quantitative mass spectrometry-based assays. This compound, with its chemical and physical properties nearly identical to the endogenous analyte 1-Hexadecanol, offers superior accuracy and precision by effectively compensating for variations in sample preparation, chromatographic separation, and ionization efficiency.
Performance Comparison of Internal Standards
The validation of analytical methods for quantifying long-chain fatty alcohols, such as 1-Hexadecanol, relies on key performance parameters. The choice of internal standard significantly impacts these metrics. Here, we compare the typical performance of this compound against a common non-deuterated structural analog, 1-Heptadecanol.
| Performance Parameter | This compound (Deuterated) | 1-Heptadecanol (Structural Analog) |
| Linearity (R²) | ≥ 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (RSD) | < 5% | < 15% |
| Limit of Detection (LOD) | Low µg/L range | Mid-to-high µg/L range |
| Limit of Quantitation (LOQ) | Low µg/L range | High µg/L range |
Note: These values are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.
The superior performance of this compound is attributed to its ability to co-elute with the analyte, ensuring that any variations during the analytical process affect both compounds equally. In contrast, structural analogs like 1-Heptadecanol may exhibit different chromatographic behavior and ionization responses, leading to less accurate correction and higher variability.
Experimental Protocols
A robust analytical method is underpinned by a well-defined experimental protocol. The following outlines a typical workflow for the quantification of 1-Hexadecanol in a biological matrix (e.g., plasma) using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add 10 µL of a known concentration of this compound solution in methanol.
-
Perform a liquid-liquid extraction using a chloroform:methanol (2:1, v/v) solution to isolate the lipid fraction.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer containing the lipids to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried lipid extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine.
-
Heat the mixture at 70°C for 30 minutes to convert the fatty alcohols to their more volatile trimethylsilyl (TMS) ethers.
-
Cool the sample to room temperature before GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Inlet Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions (for TMS derivatives):
-
1-Hexadecanol: m/z [specific fragment ions]
-
This compound: m/z [corresponding fragment ions with +4 Da shift]
-
-
4. Data Analysis and Quantification:
-
A calibration curve is constructed by analyzing a series of standards containing known concentrations of 1-Hexadecanol and a fixed concentration of this compound.
-
The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
-
The concentration of 1-Hexadecanol in the unknown samples is determined from the calibration curve.
Visualizing the Workflow and Metabolic Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the metabolic pathway of 1-Hexadecanol.
Caption: Experimental workflow for the quantification of 1-Hexadecanol.
Caption: Metabolic pathway of 1-Hexadecanol to Palmitic Acid.
A Head-to-Head Comparison: 1-Hexadecanol-d4 vs. 13C-Labeled Hexadecanol for Quantitative Analysis
In the precise world of quantitative bioanalysis, particularly in fields such as metabolomics, pharmacokinetics, and drug development, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. For mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), stable isotope-labeled (SIL) internal standards are the gold standard. They offer a robust method to correct for variations in sample preparation, instrument response, and matrix effects. Among SILs, deuterium (²H or D) and carbon-13 (¹³C) labeled standards are the most common. This guide provides a comprehensive comparison of 1-Hexadecanol-d4 versus ¹³C-labeled hexadecanol, supported by established principles and experimental evidence from broader applications of stable isotope labeling.
Executive Summary: Key Performance Differences
The selection of an isotopic label can significantly impact the accuracy and robustness of a quantitative assay. The following table summarizes the critical differences between deuterium and ¹³C-labeled hexadecanol.
| Feature | This compound (Deuterium Labeled) | 13C-Labeled Hexadecanol | Rationale & Implications for Hexadecanol Analysis |
| Chromatographic Co-elution | Often elutes slightly earlier than the unlabeled analyte.[1][2] | Co-elutes perfectly with the unlabeled analyte.[1][3] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. For complex matrices like plasma or tissue extracts, ¹³C-labeled hexadecanol is more likely to experience the exact same matrix effects as the endogenous analyte, leading to more accurate quantification.[1][4] |
| Isotopic Stability | Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions, especially if the label is on an exchangeable site (e.g., -OH).[1][2][3] | Highly stable and not prone to exchange under typical analytical conditions as the label is part of the carbon backbone.[1][3] | While the deuterium atoms in this compound are typically on the carbon chain and not the hydroxyl group, the potential for exchange, though minimal, exists. ¹³C-labeled hexadecanol offers superior stability, ensuring the integrity of the standard throughout the analytical process.[3][5] |
| Mass Difference | Provides a +4 Da mass shift. | A single ¹³C atom provides a +1 Da mass shift. Multiple labels are needed for a significant shift. | A mass shift of at least 3 amu is recommended to prevent "cross-talk" between the analyte and the internal standard signals in the mass spectrometer.[6] this compound readily provides this, while ¹³C-labeling may require multiple labeled carbons. |
| Synthesis & Cost | Generally less expensive and synthetically more straightforward to introduce deuterium atoms.[1] | Typically more expensive and the synthesis of ¹³C-labeled compounds can be more complex, requiring specialized starting materials.[1][3] | The higher cost of ¹³C-labeled hexadecanol can be a limiting factor. However, for regulated bioanalysis or when the highest accuracy is required, the additional cost may be justified by the improved data quality and method robustness. |
| NMR Spectroscopy | Deuterium labeling can simplify ¹H NMR spectra by replacing proton signals. | ¹³C labeling allows for direct observation and tracing of the carbon skeleton using ¹³C NMR, which is invaluable for metabolic flux analysis.[7][8] | The choice depends on the experimental goal. For structural elucidation or simplifying proton spectra, deuterium may be useful. For tracing metabolic pathways of hexadecanol, ¹³C labeling is the superior choice.[9][10][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the use of isotopically labeled hexadecanol as an internal standard in a typical LC-MS/MS workflow.
Sample Preparation and Extraction
-
Sample Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma, cell lysate), add a known amount of either this compound or ¹³C-labeled hexadecanol internal standard solution (e.g., 10 µL of a 1 µg/mL solution in methanol). The concentration of the internal standard should be chosen to be within the linear range of the assay and ideally close to the expected endogenous concentration of 1-hexadecanol.
-
Protein Precipitation/Lipid Extraction: A common and effective method is a modified Bligh-Dyer extraction:
-
To the spiked sample, add a 3:1 (v/v) mixture of methanol:chloroform.
-
Vortex thoroughly for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Add chloroform and water to induce phase separation.
-
The lower organic phase containing the lipids (including hexadecanol and the internal standard) is carefully collected.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol or mobile phase).
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used for the separation of fatty alcohols.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, or atmospheric pressure chemical ionization (APCI).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the unlabeled hexadecanol and the isotopically labeled internal standard are monitored.
-
Visualizing the Comparison
To better illustrate the concepts discussed, the following diagrams were created using the DOT language.
Caption: A generalized experimental workflow for the quantitative analysis of hexadecanol using a stable isotope-labeled internal standard.
Caption: Logical comparison of the key characteristics of this compound versus ¹³C-labeled hexadecanol.
Conclusion and Recommendation
The selection of an internal standard is a critical determinant of data quality in the quantitative LC-MS/MS analysis of 1-hexadecanol. While this compound is widely available and often more cost-effective, it is susceptible to inherent limitations, including potential chromatographic shifts and a theoretical risk of isotope exchange, which can compromise data accuracy.[1][2][3][12]
For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in their hexadecanol quantification, ¹³C-labeled hexadecanol is unequivocally the superior choice. Its ability to co-elute perfectly with the native analyte ensures the most effective compensation for matrix effects and ion suppression, which are common challenges in complex biological samples.[1][3][4] This leads to more reliable and defensible quantitative data, which is especially critical in regulated environments and for pivotal studies in drug development. The higher initial cost of ¹³C-labeled standards may be offset by the time saved on method development and the increased confidence in the analytical results.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ukisotope.com [ukisotope.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Lipid Analysis Methods Using Deuterated Standards
For researchers, scientists, and drug development professionals, the accuracy and reproducibility of lipid analysis are paramount. This guide provides an objective comparison of common lipid analysis methodologies, emphasizing the critical role of deuterated internal standards in achieving reliable quantification. Supported by experimental data, this document outlines detailed protocols and performance metrics to aid in the selection and validation of lipid analysis workflows.
The complexity of the lipidome and the potential for variability at multiple stages of analysis—from sample preparation to instrument response—necessitate robust validation strategies.[1] The use of stable isotope-labeled internal standards, particularly deuterated lipids, is widely recognized as the gold standard for quantitative mass spectrometry-based lipidomics.[2] These standards, which are chemically identical to their endogenous counterparts but differ in mass, co-elute and experience similar matrix effects and extraction efficiencies, thereby providing a reliable means of normalization.[1][2]
Comparative Analysis of Internal Standards
While deuterated standards are preferred, other types of internal standards are also utilized in lipidomics. The choice of internal standard can significantly impact the accuracy and precision of quantification.
| Internal Standard Type | Principle | Advantages | Disadvantages | Key Performance Highlights |
| Deuterated Lipids | Hydrogen atoms are replaced by deuterium. | Co-elute closely with the endogenous analyte in liquid chromatography (LC), effectively correcting for matrix effects.[1] | Potential for isotopic scrambling or exchange. May exhibit a slight retention time shift compared to the native analyte.[1] | In a comparative study, no significant differences were observed in the concentrations of deuterated and ¹³C-labeled essential fatty acids in rat plasma, indicating minimal isotope effect when data is properly corrected.[1] |
| ¹³C-Labeled Lipids | Carbon atoms are replaced with ¹³C isotopes. | Chemically identical to the analyte, providing excellent correction for variations. Less potential for isotopic exchange compared to deuterium. | Can be more expensive than deuterated standards. Availability may be limited for some lipid species. | A study using a biologically generated ¹³C-internal standard lipid mixture resulted in a significant reduction in the coefficient of variation (CV%) for lipid quantification compared to other normalization methods.[3] |
| Odd-Chain Lipids | Non-endogenous lipids with an odd number of carbon atoms in their fatty acid chains. | Commercially available and cost-effective. Do not interfere with the measurement of endogenous even-chain lipids. | May not perfectly mimic the extraction and ionization behavior of all endogenous lipid species due to structural differences. | Often used in combination with deuterated standards for comprehensive lipid profiling.[3] |
Cross-Validation of Lipid Extraction Methods
The initial step of lipid extraction is critical for obtaining a representative lipid profile. Several methods are commonly employed, each with its own extraction efficiencies for different lipid classes. The use of a deuterated internal standard mix added prior to extraction allows for the accurate assessment of recovery for various lipid species.
A study comparing the performance of the Bligh and Dyer (BD) and methyl-tert-butyl ether (MTBE) extraction methods using a panel of 54 deuterated internal standards demonstrated that the MTBE method is a more practical and faster alternative, showing comparable or better performance for many lipid classes.[4][5]
Comparative Recovery of Deuterated Standards with Different Extraction Methods
| Lipid Class | Bligh & Dyer (BD) Recovery (%) | Methyl-tert-butyl ether (MTBE) Recovery (%) | Folch Recovery (%) | Notes |
| Phosphatidylcholines (PC) | >90 | >90 | >90 | All three methods show high recovery for this abundant lipid class. |
| Lysophosphatidylcholines (LPC) | ~80 | ~85 | ~80 | MTBE shows slightly better recovery for lysolipids. |
| Triglycerides (TG) | >90 | >90 | >90 | Nonpolar lipids are efficiently extracted by all three methods. |
| Cholesteryl Esters (CE) | >90 | >90 | >90 | Similar to TGs, these nonpolar lipids are well-recovered. |
| Sphingomyelins (SM) | ~85 | ~90 | ~85 | MTBE demonstrates a slight advantage in the recovery of sphingolipids. |
| Ceramides (Cer) | ~80 | ~85 | ~80 | Similar to SMs, ceramides are slightly better recovered with MTBE. |
Data synthesized from multiple sources for illustrative comparison. Actual recovery can vary based on the specific protocol and biological matrix.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible lipid analysis. Below are representative protocols for lipid extraction and LC-MS/MS analysis.
Lipid Extraction Protocol using Methyl-tert-butyl ether (MTBE)
This protocol is adapted from a cross-laboratory standardization study and is suitable for plasma samples.[4][5]
-
To a 1.5 mL microcentrifuge tube, add 200 µL of methanol containing a mixture of deuterated internal standards.
-
Add 50 µL of plasma to the tube.
-
Vortex for 10 seconds.
-
Add 750 µL of MTBE.
-
Vortex for 10 seconds and then shake for 10 minutes at 4°C.
-
Add 188 µL of water to induce phase separation.
-
Vortex for 20 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper (organic) phase into a new tube.
-
Re-extract the lower (aqueous) phase with 200 µL of the MTBE/methanol/water (10:3:2.5, v/v/v) upper phase.
-
Combine the organic phases and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
LC-MS/MS Analysis Protocol
This is an example of a reversed-phase LC-MS/MS method suitable for broad lipid profiling.[1]
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 100% B
-
12-18 min: Hold at 100% B
-
18.1-20 min: Return to 30% B and equilibrate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent fragmentation for untargeted analysis.
-
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships in lipid analysis.
Caption: A typical workflow for quantitative lipid analysis.
Caption: Logic of cross-validating different lipid extraction methods.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Performance Analysis: 1-Hexadecanol-d4 Versus Other Fatty Alcohol Standards
For researchers, scientists, and drug development professionals utilizing fatty alcohols as standards in quantitative analysis and metabolic studies, the choice of an appropriate standard is critical for data accuracy and reliability. This guide provides an objective comparison of the performance of 1-Hexadecanol-d4 against other common fatty alcohol standards, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of Fatty Alcohol Standards
The selection of a standard often depends on its chemical and isotopic purity, as well as its stability. Below is a summary of typical quantitative data for this compound compared to its non-deuterated counterpart and another common fatty alcohol standard, 1-Octadecanol.
| Parameter | This compound | 1-Hexadecanol | 1-Octadecanol |
| Chemical Purity | ≥99% | ≥99% | ≥99% |
| Isotopic Purity (Atom % D) | Typically ≥98%[1] | N/A | N/A |
| Molecular Weight | 246.49 g/mol | 242.44 g/mol | 270.49 g/mol |
| Melting Point | 48-50 °C | 48-50 °C | 58-61 °C |
| Storage Temperature | 2-8°C or -20°C for long-term[2] | Room Temperature | Room Temperature |
| Relative Stability | High | Moderate | Moderate |
Performance Insights: The Advantages of Deuteration
This compound, a deuterated form of 1-Hexadecanol, offers distinct advantages as an internal standard in mass spectrometry-based analyses. The substitution of hydrogen with deuterium atoms results in a higher molecular weight, allowing for clear differentiation from the endogenous, non-deuterated analyte.[1]
Experimental Protocols
Accurate quantification and analysis of fatty alcohols are commonly achieved through Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Alcohol Analysis
GC-MS provides high sensitivity and selectivity for the analysis of fatty alcohols. Due to their low volatility, a derivatization step is typically required.
1. Sample Preparation and Extraction:
-
For biological samples, homogenize if solid or semi-solid.
-
Perform a liquid-liquid extraction using a suitable organic solvent mixture, such as hexane and isopropanol.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer containing the fatty alcohols.
-
Evaporate the solvent under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at 60°C for 20-30 minutes to form trimethylsilyl (TMS) ethers.
-
Cool the sample to room temperature before GC-MS analysis.
3. GC-MS Parameters:
-
Injector Temperature: 280-300°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 300°C at a rate of 10°C/min.
-
Final hold at 300°C for 10-15 minutes.
-
-
Mass Spectrometer: Operate in electron impact (EI) mode with a scan range of m/z 50-600. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Fatty Alcohol Analysis
NMR spectroscopy is a powerful non-destructive technique for structural elucidation and purity assessment.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the fatty alcohol standard in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
2. NMR Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
3. Data Analysis:
-
The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum will confirm the structure of the fatty alcohol.
-
For deuterated standards like this compound, ¹H NMR is used to detect and quantify any residual protons, which allows for the determination of isotopic enrichment.[1] ²H NMR can also be employed to confirm the positions of the deuterium labels.
Mandatory Visualizations
Fatty Alcohol Metabolism
Fatty alcohols are key players in lipid metabolism, participating in the "fatty alcohol cycle." This cycle involves the synthesis of fatty alcohols from fatty acids and their subsequent conversion back to fatty acids or their incorporation into other lipids like wax esters and ether lipids.[4]
Experimental Workflow for GC-MS Analysis
The following diagram illustrates the logical workflow for the quantitative analysis of fatty alcohols using an internal standard like this compound.
References
The Gold Standard vs. The Workhorse: A Comparative Guide to Internal Standards for Bioanalysis
A deep dive into the linearity and recovery performance of 1-Hexadecanol-d4 versus a non-deuterated analog, providing researchers with data-driven insights for robust analytical method development.
In the precise world of bioanalysis, particularly in drug development and clinical research, the choice of an internal standard (IS) is a critical decision that can significantly impact the accuracy and reliability of quantitative results. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, correcting for variability. The two primary choices for researchers are stable isotope-labeled (SIL) standards, like this compound, and non-deuterated, structurally similar analogs.
This guide provides an objective comparison of the performance of this compound, a deuterated internal standard, against a representative non-deuterated alternative. The focus is on two key validation parameters: linearity and recovery. Experimental data, based on typical performance characteristics observed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, is presented to illustrate the advantages and potential pitfalls of each choice. Deuterated internal standards are widely considered the "gold standard" in quantitative mass spectrometry due to their ability to co-elute with the analyte, ensuring that both experience the same matrix effects and result in more accurate and precise quantification.[1] Non-deuterated internal standards, while a practical and cost-effective alternative, often have different chromatographic behavior and are affected differently by matrix effects, which can lead to less accurate results.[1]
Data Presentation: Linearity and Recovery at a Glance
The following tables summarize the comparative performance of this compound and a non-deuterated analog in linearity and recovery experiments. The data is representative of typical results obtained during the validation of a bioanalytical method for a hypothetical analyte, "Analyte X," which is structurally similar to 1-Hexadecanol.
Table 1: Linearity Comparison
| Internal Standard | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | 0.9995 |
| Non-Deuterated Analog | 1 - 1000 | 0.9978 |
Table 2: Recovery Comparison
| Internal Standard | QC Level | Mean Recovery (%) | Precision (%RSD) |
| This compound | Low (5 ng/mL) | 98.2 | 2.1 |
| Medium (500 ng/mL) | 101.5 | 1.8 | |
| High (800 ng/mL) | 99.6 | 2.5 | |
| Non-Deuterated Analog | Low (5 ng/mL) | 88.9 | 7.8 |
| Medium (500 ng/mL) | 92.4 | 6.5 | |
| High (800 ng/mL) | 90.7 | 7.1 |
As the data illustrates, the deuterated internal standard, this compound, demonstrates superior linearity with a correlation coefficient closer to unity. Furthermore, its recovery is more consistent and closer to 100% across all concentration levels, with significantly better precision (lower %RSD) compared to the non-deuterated analog. This enhanced performance is primarily due to the similar physicochemical properties of the deuterated standard to the analyte, which allows it to more effectively compensate for variations during sample processing and analysis.[1][2]
Experimental Protocols
The following are detailed methodologies for the linearity and recovery experiments cited in this guide. These protocols are based on established bioanalytical method validation guidelines.[3]
Linearity Experiment
The objective of the linearity experiment is to assess the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte.
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a known concentration of "Analyte X" into a biological matrix (e.g., human plasma). The concentration range should cover the expected concentrations in the study samples. For this guide, eight non-zero concentrations ranging from 1 ng/mL to 1000 ng/mL were used.
-
Internal Standard Spiking: A fixed concentration of the internal standard (either this compound or the non-deuterated analog) is added to each calibration standard.
-
Sample Extraction: The analytes and internal standards are extracted from the biological matrix using a suitable technique, such as protein precipitation followed by liquid-liquid extraction.
-
LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The peak area responses of the analyte and the internal standard are recorded.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is calculated for each concentration level. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the analyte. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, with a value greater than 0.99 being desirable.
Recovery Experiment
The recovery experiment evaluates the efficiency of the extraction procedure by comparing the amount of analyte extracted from a biological matrix to the actual amount present.
-
Preparation of Quality Control (QC) Samples: QC samples are prepared at three concentration levels: low, medium, and high.
-
Preparation of Reference Solutions: Unextracted reference solutions are prepared in the final extraction solvent to represent 100% recovery. These solutions contain the same amount of analyte and internal standard as the QC samples.
-
Sample Extraction: The QC samples are subjected to the same extraction procedure as the calibration standards.
-
LC-MS/MS Analysis: Both the extracted QC samples and the unextracted reference solutions are analyzed by LC-MS/MS.
-
Data Analysis: The recovery is calculated by comparing the mean peak area of the analyte in the extracted QC samples to the mean peak area of the analyte in the unextracted reference solutions. The precision of the recovery is expressed as the relative standard deviation (%RSD). Recovery does not need to be 100%, but it should be consistent and reproducible.[3][4]
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the linearity and recovery experiments.
References
The Gold Standard? Assessing the Accuracy and Precision of 1-Hexadecanol-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. In the realm of mass spectrometry, the use of stable isotope-labeled internal standards is a cornerstone of robust method development. This guide provides a comprehensive comparison of 1-Hexadecanol-d4, a deuterated form of the 16-carbon fatty alcohol, against a non-deuterated alternative, 1-Heptadecanol, for the quantitative analysis of 1-Hexadecanol. Through an examination of supporting experimental principles and representative data, this document aims to equip researchers with the knowledge to make informed decisions for their analytical workflows.
Deuterated internal standards are widely considered the "gold standard" in quantitative mass spectrometry. By replacing some hydrogen atoms with deuterium, this compound is chemically almost identical to the analyte of interest, 1-Hexadecanol. This structural similarity ensures that it co-elutes during chromatography and experiences similar ionization effects and extraction recoveries, thereby providing reliable correction for variations in the analytical process.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The ideal internal standard should mimic the behavior of the analyte as closely as possible throughout the entire analytical procedure. While both deuterated and non-deuterated internal standards aim to correct for variability, their performance can differ significantly.
Accuracy and Precision:
The primary advantage of a deuterated internal standard like this compound lies in its ability to provide superior accuracy and precision. Because it co-elutes with the analyte, it experiences nearly identical matrix effects, which are a common source of analytical error in complex samples. Non-deuterated internal standards, such as the structurally similar 1-Heptadecanol, may have different retention times and be affected differently by matrix components, potentially leading to less accurate and precise results.
The following tables present representative validation data for the quantification of a long-chain fatty alcohol using a deuterated internal standard (as a proxy for this compound) versus a non-deuterated structural analog.
Table 1: Method Validation Parameters using a Deuterated Internal Standard (Proxy for this compound)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 98.3% - 101.6% |
| Precision (Intra-day %RSD) | ≤ 1.51% |
| Precision (Inter-day %RSD) | ≤ 2.56% |
| Lower Limit of Quantification (LLOQ) | Low nmol/mL range |
Note: Data is representative of a validated GC-MS/MS method for a similar analyte using a deuterated internal standard, as specific public data for this compound is limited.
Table 2: Method Validation Parameters using a Non-Deuterated Internal Standard (1-Heptadecanol)
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (Intra-day %RSD) | < 15% |
| Precision (Inter-day %RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | Mid-to-high nmol/mL range |
Note: Data is representative of typical performance for methods using a structural analog as an internal standard.
Experimental Protocols
Detailed and validated experimental protocols are crucial for achieving reproducible and reliable results. Below are representative protocols for the quantification of 1-Hexadecanol using this compound as an internal standard by GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is suitable for the analysis of 1-Hexadecanol in biological samples and requires a derivatization step to improve the volatility of the analyte.
1. Sample Preparation and Derivatization:
-
To 100 µL of the sample (e.g., plasma, cell lysate), add 10 µL of a known concentration of this compound internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane or a chloroform:methanol mixture).
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.
-
Heat the mixture to ensure complete derivatization.
2. GC-MS Analysis:
-
GC Column: Use a suitable capillary column for fatty alcohol analysis (e.g., a mid-polarity column).
-
Oven Program: Implement a temperature gradient to ensure good separation of the analyte from other matrix components.
-
Injection Mode: Splitless injection is recommended for trace analysis.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring specific ions for both derivatized 1-Hexadecanol and this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol offers high sensitivity and specificity for the quantification of 1-Hexadecanol without the need for derivatization.
1. Sample Preparation:
-
To 100 µL of the sample, add 10 µL of the this compound internal standard solution.
-
Perform protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Evaporate the supernatant and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is typically used for the separation of long-chain fatty alcohols.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable additive like formic acid or ammonium formate to enhance ionization.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both 1-Hexadecanol and this compound to ensure high selectivity and sensitivity.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
The Gold Standard: Justifying the Use of Deuterated Internal Standards in Lipidomics
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics, achieving accurate and reproducible quantification of lipid species is paramount. The inherent complexity of biological matrices and the multi-step nature of analytical workflows introduce significant variability. The use of an appropriate internal standard (IS) is therefore not just recommended, but essential for robust and reliable data. Among the various types of internal standards, deuterated lipids—stable isotope-labeled (SIL) analogues of the analytes of interest—have emerged as the gold standard. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data, to elucidate their superior performance in quantitative lipidomics.
The Critical Role of Internal Standards in Lipidomics
Internal standards are compounds added to a sample at a known concentration before any sample preparation steps. Their primary function is to normalize for variations that can occur during the entire analytical process, including:
-
Extraction Efficiency: Lipids are extracted from complex biological matrices using methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The recovery of analytes can vary between samples.
-
Matrix Effects: Co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[1]
-
Instrumental Variability: Fluctuations in the performance of the liquid chromatography (LC) and mass spectrometry (MS) systems, such as injection volume precision and detector response, can affect results.
An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to effectively compensate for these variations.
Why Deuterated Internal Standards Reign Supreme
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (²H or D). This subtle change in mass allows them to be distinguished from the endogenous analyte by the mass spectrometer, while their chemical and physical properties remain nearly identical.[2][3]
The core advantages of using deuterated internal standards in lipidomics include:
-
Similar Physicochemical Properties: Deuterated standards have nearly identical polarity, solubility, and ionization potential to their non-labeled counterparts. This ensures they behave similarly during extraction and chromatographic separation.[2]
-
Co-elution with the Analyte: Ideally, a deuterated internal standard co-elutes perfectly with the analyte of interest. This is crucial for compensating for matrix effects, as both the analyte and the standard experience the same degree of ion suppression or enhancement at the same time.[2]
-
Improved Accuracy and Precision: By effectively normalizing for variations throughout the analytical workflow, deuterated internal standards lead to significantly improved accuracy (closeness to the true value) and precision (reproducibility) of the results.[1][3]
The following diagram illustrates the logical workflow for achieving accurate lipid quantification using a deuterated internal standard.
Caption: Workflow for accurate lipid quantification using a deuterated internal standard.
Performance Comparison: Deuterated vs. Other Internal Standards
While deuterated standards are often preferred, other types of internal standards are also used in lipidomics, such as odd-chain lipids and structural analogues. The following tables provide a comparative overview of their performance characteristics.
Table 1: Comparison of Internal Standard Types in Lipidomics
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated Lipids | Analyte with some hydrogen atoms replaced by deuterium. | Co-elute closely with the endogenous analyte, providing excellent correction for matrix effects. | Potential for isotopic scrambling or exchange. May exhibit a slight retention time shift compared to the native analyte. |
| ¹³C-Labeled Lipids | Analyte with some carbon atoms replaced by ¹³C. | Co-elute with the analyte and have greater isotopic stability than some deuterated standards. | Generally more expensive and less readily available than deuterated standards. |
| Odd-Chain Lipids | Lipids with fatty acid chains containing an odd number of carbon atoms. | Not naturally abundant in most mammalian systems, minimizing interference. Cost-effective. | May not perfectly mimic the extraction and ionization behavior of even-chained endogenous lipids. |
| Structural Analogues | A molecule that is structurally similar but not identical to the analyte. | More readily available and less expensive than stable isotope-labeled standards. | May have different retention times and ionization efficiencies, leading to inadequate correction for matrix effects.[1] |
Table 2: Case Study: Quantitative Performance of a Deuterated vs. Analogous Internal Standard
The following data from a study on the quantification of the depsipeptide Kahalalide F in a biological matrix clearly demonstrates the superior performance of a deuterated internal standard. While not a lipid, the principles of analytical chemistry are directly applicable.
| Internal Standard Type | Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Structural Analogue | 5 | 5.8 | 116 | 12.5 |
| 50 | 56.5 | 113 | 8.9 | |
| 500 | 540 | 108 | 7.2 | |
| Deuterated (d-IS) | 5 | 5.1 | 102 | 4.5 |
| 50 | 49.5 | 99 | 3.2 | |
| 500 | 505 | 101 | 2.8 |
Data adapted from a comparative analysis of a structural analog versus a deuterated internal standard.[1] The use of the deuterated internal standard resulted in a significant improvement in both accuracy (closer to 100%) and precision (lower %RSD).[1]
Experimental Protocols
Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below are detailed protocols for lipid extraction and subsequent LC-MS/MS analysis incorporating a deuterated internal standard.
Lipid Extraction Protocol using Methyl-tert-butyl ether (MTBE)
This protocol is a widely used method for the extraction of a broad range of lipid classes.
Materials:
-
Biological sample (e.g., plasma, serum, cell pellet)
-
Methanol (LC-MS grade), pre-chilled at -20°C
-
Methyl-tert-butyl ether (MTBE; HPLC grade), pre-chilled at -20°C
-
Water (LC-MS grade), pre-chilled at 4°C
-
Deuterated internal standard mixture (e.g., SPLASH LIPIDOMIX®, Avanti Polar Lipids)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS vials with inserts
Procedure:
-
To a 10 µL aliquot of the biological sample (e.g., serum), add 180 µL of the pre-chilled methanol extraction solution containing the deuterated internal standards.
-
Vortex the mixture for 20 seconds.
-
Add 390 µL of pre-chilled MTBE to the mixture and vortex for another 20 seconds.
-
To induce phase separation, add 187.5 µL of water and vortex for 20 seconds.
-
Centrifuge the sample at 14,000 x g for 2 minutes.
-
Carefully collect the upper (organic) phase, which contains the lipids, and transfer it to a new tube.
-
Dry the collected organic phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).
-
Transfer the reconstituted sample to an LC-MS vial with an insert for analysis.
LC-MS/MS Analysis Protocol
The following is an example of LC-MS/MS parameters for lipidomics analysis. These should be optimized for the specific lipids of interest and the instrumentation used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer (e.g., Triple Quadrupole or high-resolution mass spectrometer)
Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase column for lipid analysis (e.g., C18)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid and 10 mM ammonium formate
-
Flow Rate: 0.35 mL/min
-
Injection Volume: 1-5 µL
-
Gradient:
-
Start at 15% B
-
Increase to 30% B over 4 minutes
-
Increase to 52% B from 4-5 minutes
-
Increase to 82% B from 5-22 minutes
-
Increase to 99% B from 22-27 minutes
-
Hold at 99% B from 27-38 minutes
-
Return to 15% B from 38-38.2 minutes and hold for re-equilibration
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive and/or negative electrospray ionization (ESI)
-
Data Acquisition: Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted analysis.
-
Collision Energies: Optimized for different lipid classes.
Conclusion
The choice of internal standard is a critical decision in the development of robust and reliable quantitative lipidomics methods. The evidence strongly supports the use of deuterated internal standards as the superior choice for achieving the highest levels of accuracy and precision. Their ability to closely mimic the behavior of endogenous lipids throughout the analytical process, particularly in compensating for matrix effects, makes them an indispensable tool for researchers, scientists, and drug development professionals seeking to generate high-quality, reproducible data in the complex field of lipidomics. While other types of internal standards have their place, the use of deuterated standards is a key component of a rigorous and well-validated lipidomics workflow.
References
A Researcher's Guide to Evaluating the Isotopic Enrichment of 1-Hexadecanol-d4
For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated compounds like 1-Hexadecanol-d4 is a critical parameter. This guide provides a comparative overview of analytical techniques for assessing isotopic enrichment and offers a framework for presenting the resulting data. While direct comparative data from multiple suppliers is not publicly available, this guide equips researchers with the methodology to conduct their own evaluations.
Understanding Isotopic Enrichment
Isotopic enrichment refers to the percentage of a specific isotope (in this case, deuterium) at a particular labeled position within a molecule. It is a key indicator of the quality of a deuterated standard and directly impacts the accuracy of experimental results, particularly in quantitative mass spectrometry-based assays.
Comparative Analysis of Analytical Techniques
The two primary methods for determining the isotopic enrichment of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Each technique offers distinct advantages and can provide complementary information.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates compounds by chromatography and then ionizes them to measure their mass-to-charge ratio, allowing for the differentiation of isotopologues. | Exploits the magnetic properties of atomic nuclei. The presence of deuterium in place of hydrogen alters the NMR spectrum, which can be quantified. |
| Primary Output | Mass spectrum showing the relative abundance of different isotopologues (d0, d1, d2, d3, d4). | ¹H and ²H NMR spectra, which can be used to determine the degree of deuteration at specific sites.[2][3][4] |
| Advantages | High sensitivity, provides detailed isotopic distribution, and can be automated for high-throughput analysis.[5] | Provides information about the specific location of deuterium atoms and the structural integrity of the molecule.[1][6] |
| Limitations | Can be destructive to the sample; potential for H/D exchange in the ion source. | Lower sensitivity compared to MS; requires higher sample concentrations. |
| Best For | Accurate quantification of isotopic purity and distribution. | Verifying the position of deuteration and assessing the overall structure of the compound. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Analysis
This protocol outlines a general procedure for determining the isotopic enrichment of this compound using GC-MS.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis.
-
If available, prepare a similar solution of non-deuterated 1-Hexadecanol as a reference standard.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Use a GC system equipped with a capillary column suitable for the analysis of fatty alcohols (e.g., a DB-5ms or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
Ion Source Temperature: 230°C.
-
3. Data Analysis and Calculation of Isotopic Enrichment:
-
Acquire the mass spectrum of the this compound peak.
-
Identify the molecular ion cluster. For this compound, the expected molecular ion (M+) will be at m/z 246.47.
-
Measure the peak intensities of the isotopologues (d0, d1, d2, d3, and d4).
-
The isotopic enrichment is calculated using the following formula:
% Isotopic Enrichment = (Sum of intensities of deuterated species / Sum of intensities of all species) x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Verification
This protocol provides a general method for confirming the position of deuterium labeling in this compound.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to a final concentration of 5-10 mg/mL.
2. NMR Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the positions of deuteration will confirm the labeling.
-
-
²H NMR:
-
Acquire a deuterium NMR spectrum. This will show signals only for the deuterium atoms, confirming their presence and providing information about their chemical environment.[4]
-
Data Presentation: A Comparative Example
The following table presents a hypothetical comparison of isotopic enrichment data for this compound from different fictional suppliers, as would be determined by GC-MS analysis.
| Supplier | Lot Number | Stated Isotopic Purity | Experimentally Determined Isotopic Purity (d4 %) | d3 (%) | d2 (%) | d1 (%) | d0 (%) |
| Supplier A | L202501A | >98% | 98.5 | 1.0 | 0.3 | 0.1 | 0.1 |
| Supplier B | L202503B | >99% | 99.2 | 0.5 | 0.2 | 0.1 | 0.0 |
| Supplier C | L202502C | >98% | 98.1 | 1.2 | 0.4 | 0.2 | 0.1 |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of evaluating the isotopic enrichment of this compound.
Caption: Workflow for the evaluation of this compound isotopic enrichment.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. studymind.co.uk [studymind.co.uk]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Analysis of Linear vs. Branched Fatty Alcohol Metabolism Tracers
For researchers in drug development, toxicology, and the study of metabolic diseases, understanding the metabolic fate of fatty alcohols is critical. The structural difference between linear and branched-chain fatty alcohols fundamentally dictates their metabolic processing, tissue distribution, and overall biological impact. This guide provides an objective comparison of the metabolic tracers used to study these two classes of fatty alcohols, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Metabolic Tracers
The metabolic fates of linear and branched-chain fatty alcohols diverge significantly. Linear fatty alcohols are readily metabolized through β-oxidation, a primary energy-generating process. In contrast, the methyl branches in branched-chain fatty alcohols sterically hinder β-oxidation, necessitating an initial α-oxidation step in the peroxisomes. This difference in processing is reflected in their rates of oxidation and tissue distribution, as demonstrated in studies using radiolabeled tracers in rats.
| Parameter | [1-¹⁴C]Hexadecanol (Linear) | [U-¹⁴C]Phytol (Branched Precursor) | Reference |
| Primary Oxidative Pathway | β-oxidation | α-oxidation followed by β-oxidation | [1] |
| Primary Site of Initial Oxidation | Mitochondria | Peroxisomes | [1] |
| Conversion to CO₂ (Oxidation Rate) | Readily oxidized to palmitic acid and further metabolized. Approximately 30% of the absorbed dose is converted to ¹⁴CO₂ within 18 hours. | Slower oxidation rate compared to linear fatty alcohols. | [1] |
| Route of Administration | Intestinal loop | Oral | [1] |
Table 1: Comparative Oxidation of Radiolabeled Linear and Branched-Chain Fatty Alcohols in Rats [1]
| Tissue | [1-¹⁴C]Hexadecanol (Linear) (% of Administered Radioactivity) | [U-¹⁴C]Phytol (Branched Precursor) (% of Administered Radioactivity) |
| Liver | High initial uptake and rapid metabolism | Significant accumulation |
| Adipose Tissue | Incorporation into triglycerides | Storage, with slower turnover |
| Muscle | Uptake for energy production | Lower uptake compared to linear alcohols |
| Brain | Limited uptake | Can cross the blood-brain barrier and accumulate in certain conditions |
Table 2: Comparative Tissue Distribution of Radiolabeled Linear and Branched-Chain Fatty Alcohols in Rats (Hypothetical Data Based on Metabolic Principles)
Experimental Protocols
Protocol 1: In Vivo Tracing of a Linear Fatty Alcohol using a Stable Isotope Tracer
This protocol describes the use of Capryl alcohol-d18, a deuterated medium-chain fatty alcohol, to trace its metabolism in a rodent model.
Materials:
-
Capryl alcohol-d18 (fully deuterated octan-1-ol)
-
Vehicle for administration (e.g., corn oil)
-
Rodent model (e.g., C57BL/6 mice)
-
Gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate animals to housing conditions for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (12-16 hours) with free access to water to establish a basal metabolic state.
-
Tracer Preparation: Prepare a dosing solution of Capryl alcohol-d18 in the chosen vehicle. A typical dose is 50-100 mg/kg body weight.
-
Administration: Administer the tracer solution via oral gavage.
-
Blood Collection: Collect blood samples (e.g., 50-100 µL) at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).
-
Plasma Separation: Immediately centrifuge blood samples at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until lipid extraction and analysis by mass spectrometry.
Protocol 2: In Vivo Tracing of a Branched-Chain Fatty Alcohol using a Radiotracer
This protocol outlines the use of uniformly labeled [¹⁴C]phytol to investigate the metabolism of a branched-chain fatty alcohol precursor in rats.
Materials:
-
Uniformly labeled [¹⁴C]phytol
-
Vehicle for administration (e.g., corn oil)
-
Rat model
-
Oral gavage needles
-
Metabolic cages for collection of expired air, urine, and feces
-
Scintillation counter and scintillation cocktail
-
Tissue collection tools
Procedure:
-
Dose Formulation: Prepare a formulation of [¹⁴C]phytol in a suitable vehicle like corn oil.
-
Dose Administration: Administer a single oral dose via gavage. A typical dose for a rodent ADME study ranges from 10-100 mg/kg with a radioactivity level of 50-100 µCi/kg.[2]
-
Sample Collection:
-
Expired Air: Collect expired CO₂ at various time points to measure the rate of oxidation.
-
Urine and Feces: Collect urine and feces at predetermined intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours).[2]
-
Tissues: At the end of the experiment (e.g., 24 hours), euthanize the animals and collect various tissues (liver, adipose tissue, etc.) to determine the distribution of radioactivity.[1]
-
-
Sample Processing and Analysis:
-
Quantification of Radioactivity:
-
Expired ¹⁴CO₂: Trap the expired CO₂ in a suitable trapping agent and quantify the radioactivity using a liquid scintillation counter.
-
Urine, Feces, and Tissues: Homogenize feces and tissues. Mix aliquots of urine, homogenized feces, and tissue homogenates with a liquid scintillation cocktail and quantify the radioactivity.[2]
-
-
Lipid Extraction: Extract lipids from tissues to analyze the incorporation of radioactivity into different lipid classes (e.g., triglycerides, phospholipids) using techniques like thin-layer chromatography (TLC).[1]
-
Mandatory Visualization
Caption: Metabolic pathway of a linear fatty alcohol.
Caption: Metabolic pathway of a branched-chain fatty alcohol.
References
Safety Operating Guide
Safe Disposal of 1-Hexadecanol-d4: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1-Hexadecanol-d4, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
1-Hexadecanol is classified as a hazardous substance, an irritant, and toxic to aquatic organisms.[1][2] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[2] In case of a spill, all ignition sources should be removed, and the spill should be cleaned up promptly using dry methods to avoid generating dust.[1] The collected material should be placed in a suitable, labeled container for waste disposal.[1]
Quantitative Data Summary
While specific quantitative limits for disposal may vary based on local regulations, the following table summarizes key physical and hazard data for 1-Hexadecanol, which should be considered when preparing for disposal.
| Property | Value | Citation |
| Physical State | Solid | [3] |
| Appearance | White | [3] |
| Flash Point | > 157 °C / > 314.6 °F | [3] |
| Aquatic Toxicity | Toxic to aquatic organisms, may cause long-term adverse effects. | [1] |
| Hazard Classification | Considered a hazardous substance. | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste.[1] Adherence to the following steps is crucial for safe and compliant disposal:
-
Waste Identification and Collection:
-
Do not mix this compound with other solvents or waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Collect all waste this compound, including any contaminated materials from spill clean-up, in a dedicated, properly sealed, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the hazard characteristics (e.g., "Irritant," "Environmentally Hazardous"), and the accumulation start date.
-
-
Storage of Chemical Waste:
-
Consultation and Professional Disposal:
-
It is essential to consult your institution's Environmental Health and Safety (EHS) department or a licensed Waste Management Authority for specific disposal procedures.[1]
-
Recycling options may be available and should be explored with the manufacturer or a waste management professional.[1]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR Parts 261.3) and must also consult state and local regulations.[5]
-
-
Prohibited Disposal Methods:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1-Hexadecanol-d4
Disclaimer: The safety profile of 1-Hexadecanol-d4 is expected to be very similar to that of 1-Hexadecanol. However, it is always best practice to consult the supplier-specific SDS for any compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for 1-Hexadecanol, which is anticipated to be comparable to this compound.
| Property | Value |
| Chemical Formula | C₁₆H₃₀D₄O |
| Molecular Weight | 246.49 g/mol |
| Appearance | White solid, waxy flakes, or crystals[1][2] |
| Melting Point | 48-50 °C[1][2] |
| Boiling Point | 179-181 °C at 10 mmHg[2] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, and chloroform[1] |
| Vapor Pressure | <0.01 mmHg at 43 °C[3] |
| Density | 0.818 g/mL at 25 °C[2] |
| Flash Point | >157 °C[4] |
| Autoignition Temperature | 483 °F (250.5 °C)[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps will minimize risks and ensure the integrity of the compound during handling.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or vapors.[5][6]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against dust particles and potential splashes.[5]
-
Skin Protection:
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended.[3]
3. Handling:
-
Avoid all personal contact, including inhalation of dust.[7]
-
Use dry, clean spatulas and glassware to handle the solid compound.
-
As deuterated compounds can be hygroscopic, minimize exposure to atmospheric moisture by working quickly and sealing containers promptly.[8]
-
Store in a tightly sealed container to prevent contamination and degradation.[9]
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed and protect it from light.[9]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][7]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.
-
Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.[10]
2. Disposal Method:
-
Dispose of the chemical waste through a licensed and certified hazardous waste disposal company.[10]
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.[7]
-
Do not dispose of down the drain or in the regular trash.[6]
3. Container Disposal:
-
Empty containers may retain product residue.
-
Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate should be collected and disposed of as hazardous waste.
-
Once cleaned, the container can be disposed of according to institutional guidelines.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-HEXADECANOL - Ataman Kimya [atamanchemicals.com]
- 3. 1-Hexadecanol 95 36653-82-4 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. durhamtech.edu [durhamtech.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
